Methyl 3-aminocyclobutanecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSFYWZNUKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653861 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-19-5 | |
| Record name | Methyl 3-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-aminocyclobutanecarboxylate is a versatile building block in medicinal chemistry, recognized for its utility as a pharmaceutical intermediate and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. The document also explores its emerging role in drug discovery and development, particularly in the context of targeted protein degradation.
Core Properties and Characteristics
This compound is a cyclobutane derivative containing both an amine and a methyl ester functional group. It exists as cis and trans isomers, which can have different biological activities and applications. The hydrochloride salt is a common and stable form of this compound.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented in Table 1.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [5] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [5] |
| Appearance | - | White to Yellow Solid | [4][6] |
| Storage Temperature | - | Inert atmosphere, 2-8°C | [4][6] |
| Purity (Typical) | - | ≥98% | [3][4] |
Synthesis and Purification
The synthesis of this compound often involves multi-step procedures starting from commercially available cyclobutane precursors. The following sections provide detailed experimental protocols for the synthesis of both cis and trans isomers, as well as purification methods.
Synthesis of cis-Methyl 3-aminocyclobutanecarboxylate Hydrochloride
A common route to the cis isomer involves the esterification of cis-3-aminocyclobutanecarboxylic acid.
Experimental Protocol:
-
Esterification: To a suspension of cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (10 mL per 1 g of acid), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield cis-methyl 3-aminocyclobutanecarboxylate hydrochloride as a white solid.
Synthesis of trans-Methyl 3-aminocyclobutanecarboxylate Hydrochloride
The synthesis of the trans isomer can be achieved through a Mitsunobu reaction from the corresponding cis-hydroxy precursor, followed by removal of protecting groups and esterification.[7]
Experimental Protocol:
-
Mitsunobu Reaction: To a solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq), triphenylphosphine (1.8 eq), and a carboxylic acid (1.1 eq) in anhydrous tetrahydrofuran (THF), add a condensing agent such as diethyl azodicarboxylate (DEAD) (1.8 eq) dropwise at 0 °C under a nitrogen atmosphere.[7]
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous THF) to yield trans-3-(dibenzylamino)cyclobutanol.[7]
-
Deprotection and Esterification: The dibenzyl protecting group is removed by catalytic hydrogenation (e.g., 10% Pd/C in isopropanol).[7] The resulting trans-3-aminocyclobutanol is then esterified using the procedure described for the cis isomer to afford trans-methyl 3-aminocyclobutanecarboxylate hydrochloride.
Purification by Column Chromatography
For higher purity, column chromatography can be employed.
Experimental Protocol:
-
Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a suitable mobile phase. The polarity can be gradually increased to elute the product.
-
Procedure: The crude product is dissolved in a minimum amount of the mobile phase and loaded onto the column. Fractions are collected and analyzed by TLC to identify the pure product. The solvent is then removed under reduced pressure.
Spectral Data Analysis
The following sections provide an analysis of the expected spectral data for this compound based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (singlet, ~3.7 ppm), the protons on the cyclobutane ring (multiplets, ~2.0-3.5 ppm), and the amine protons (broad singlet, variable chemical shift). The coupling patterns and chemical shifts of the cyclobutane protons will differ between the cis and trans isomers.
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester (~170-175 ppm), the methoxy carbon (~52 ppm), and the carbons of the cyclobutane ring (~20-50 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to display characteristic absorption bands for the following functional groups:
-
N-H stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane ring and methyl group.
-
C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: A strong band in the 1000-1300 cm⁻¹ region for the ester C-O bond.
-
N-H bend: A medium intensity band around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show the molecular ion peak [M+H]⁺ at m/z 130.0868 for the free base. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its rigid cyclobutane scaffold can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets.
Role as a PROTAC Linker
A significant application of this molecule is as a linker in the design of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8][9] The linker plays a critical role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The cyclobutane core of this compound provides a rigid and defined linker length, which can be crucial for optimizing the efficacy of a PROTAC.
Logical and Experimental Workflows
General Synthesis Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
PROTAC Design and Synthesis Logic
The logical flow for incorporating this compound into a PROTAC is outlined in the following diagram.
Safety and Handling
This compound hydrochloride should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key chemical entity with growing importance in the field of drug discovery. Its well-defined structure and versatile reactivity make it an attractive building block for the synthesis of complex molecules, particularly as a rigid linker in the development of PROTACs. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this compound in their research and development endeavors.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. Cis Methyl 3-aMinocyclopentanecarboxylate hydrochloride [myskinrecipes.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cis/Trans Isomers of Methyl 3-aminocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis, separation, and characterization of the cis and trans stereoisomers of Methyl 3-aminocyclobutanecarboxylate. This compound belongs to the class of cyclobutane β-amino acids, which are crucial building blocks in medicinal chemistry. Their conformationally restricted four-membered ring structure is of significant interest for developing peptidomimetics and other novel therapeutics.[1][2] The hydrochloride salt of this compound has been identified as a useful precursor for synthesizing Acetyl-CoA Carboxylase (ACC) inhibitors and compounds with anti-HBV activity.[3]
Synthetic Pathways
The synthesis of stereochemically pure cyclobutane β-amino acids is challenging. Common strategies often rely on [2+2] cycloaddition reactions or Michael additions to cyclobutene precursors.[1][4] A prevalent strategy for obtaining distinct cis and trans isomers involves the synthesis of one isomer followed by stereochemical inversion of a key intermediate.
A plausible synthetic route begins with a suitable cyclobutanone precursor, which undergoes reductive amination to introduce the amine group. The resulting mixture of isomers can then be separated, or one isomer can be converted to the other. For instance, a stereoinverting Mitsunobu reaction can be employed to convert a cis-alcohol precursor into a trans-ester, which is then hydrolyzed and re-esterified to yield the desired trans-amino ester.[5]
References
An In-depth Technical Guide to the Solubility of Methyl 3-aminocyclobutanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Methyl 3-aminocyclobutanecarboxylate hydrochloride. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its solubility assessment. This includes a qualitative analysis of its expected solubility based on the general characteristics of amino acid ester hydrochlorides, and detailed experimental protocols for determining both kinetic and thermodynamic solubility. Furthermore, this guide presents visual workflows to aid in the experimental design and execution of these solubility studies.
Introduction to this compound Hydrochloride
This compound hydrochloride is a cyclic amino acid ester derivative. Such compounds are of significant interest in medicinal chemistry and drug development as building blocks for the synthesis of novel pharmaceutical agents. The cyclobutane ring provides a rigid scaffold that can influence the conformational properties of a molecule, potentially leading to improved binding affinity and selectivity for biological targets. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of amine-containing compounds.[1][2] A thorough understanding of its solubility is critical for its application in drug discovery, from early-stage screening to formulation development.
Qualitative Solubility Profile
Aqueous Solubility: As a hydrochloride salt of a primary amine and a methyl ester, the compound is expected to exhibit moderate to good aqueous solubility. The presence of the charged ammonium group and the polar ester moiety should facilitate interactions with water molecules.[3] The overall solubility will be influenced by the interplay between the polar functional groups and the nonpolar cyclobutane ring. Generally, the salt form of a drug significantly increases its aqueous solubility compared to the free base.[2][4] The pH of the aqueous medium will also play a crucial role; solubility is expected to be higher in acidic to neutral conditions where the amine remains protonated.[5]
Organic Solvent Solubility: The solubility in organic solvents will vary depending on the polarity of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the ability of these solvents to form hydrogen bonds with the amino and ester groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected, as these solvents can effectively solvate the cation and anion of the salt.[6] DMSO is a common solvent for preparing stock solutions of drug candidates for high-throughput screening.[7]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the ionic and polar nature of the molecule, which is incompatible with nonpolar environments.[3]
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound hydrochloride in various solvents has not been reported in publicly accessible literature. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Reference |
| Water | 25 | Data not available | Data not available | - | - |
| PBS (pH 7.4) | 25 | Data not available | Data not available | - | - |
| Methanol | 25 | Data not available | Data not available | - | - |
| Ethanol | 25 | Data not available | Data not available | - | - |
| DMSO | 25 | Data not available | Data not available | - | - |
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of this compound hydrochloride. Two primary types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic solubility.[8][9]
Kinetic Solubility Measurement
Kinetic solubility is a high-throughput assessment of the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, starts to precipitate in an aqueous buffer.[7] It is a non-equilibrium measurement that is useful for early-stage drug discovery to quickly rank compounds.[10]
Protocol: Turbidimetric Method
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Compound Addition: Transfer a small, fixed volume of the DMSO stock solutions to the corresponding wells of the buffer plate. The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation and Mixing: The plate is then shaken for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[10][11]
-
Turbidity Measurement: The turbidity of each well is measured using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.
Thermodynamic (Equilibrium) Solubility Measurement
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming but accurate measurement, crucial for lead optimization and pre-formulation studies.[8][12] The shake-flask method is the gold standard for determining thermodynamic solubility.[13][14]
Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound hydrochloride to a vial. The presence of undissolved solid is essential to ensure saturation.[12]
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffer, or organic solvent) to the vial.
-
Equilibration: Seal the vial and agitate it (e.g., using an orbital shaker or rotator) in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[13][14] The pH of the suspension should be checked at the beginning and end of the experiment.[12]
-
Phase Separation: After equilibration, separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm).[13]
-
Quantification: Prepare a series of standard solutions of the compound with known concentrations in the same solvent.
-
Analysis: Analyze the saturated supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[8][9] This concentration represents the thermodynamic solubility.
Potential Biological Relevance and Signaling Pathways
Cyclic amino acids and their derivatives can play various roles in biological systems. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) is a well-known intermediate in the biosynthesis of the plant hormone ethylene.[15] While the specific biological role of this compound hydrochloride is not defined, related aminocycloalkane carboxylic acids have been investigated for their effects on amino acid metabolism in the brain.[16] The carboxylate moiety is a key functional group that can participate in various biological interactions and metabolic pathways.[17]
The diagram below illustrates a generalized pathway for the biosynthesis and signaling of ethylene, where a cyclic amino acid (ACC) is a central precursor. This serves as an example of how a structurally related compound is involved in a biological signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 6. asianpubs.org [asianpubs.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alpha-aminocyclic and bicyclic alkane carboxylic acids: differential effects on selected amino acids of rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Methyl 3-aminocyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to methyl 3-aminocyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. The document details various synthetic strategies, starting materials, and experimental protocols, with a focus on providing practical and reproducible methods for laboratory synthesis. Quantitative data is summarized for easy comparison of different approaches.
Introduction
This compound is a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its rigid cyclobutane scaffold and the presence of both amino and carboxyl functionalities make it an attractive synthon for introducing conformational constraint and diverse chemical handles into drug candidates. This guide explores the primary methods for its preparation, including reductive amination and rearrangement reactions, to provide a thorough resource for researchers in the field.
Synthetic Routes and Starting Materials
The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired stereochemistry, and scalability. The most common strategies are:
-
Reductive Amination of Methyl 3-oxocyclobutanecarboxylate: This is arguably the most direct and widely employed method. The commercially available or readily synthesized methyl 3-oxocyclobutanecarboxylate is reacted with an ammonia source in the presence of a reducing agent.
-
Rearrangement Reactions: Curtius, Hofmann, and Schmidt rearrangements of appropriate cyclobutane precursors offer alternative pathways to introduce the amine functionality. These methods are particularly useful when specific stereoisomers are targeted or when the corresponding oxo-ester is not readily accessible.
A logical workflow for the synthesis starting from commercially available materials is depicted below.
Caption: General synthetic strategies for this compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the key synthetic transformations discussed in this guide. This allows for a direct comparison of the different methodologies.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Esterification | 3-Oxocyclobutanecarboxylic acid | Methanol, Sulfuric acid | 2-4 | Reflux (65) | >95 |
| Reductive Amination (Sodium Cyanoborohydride) | Methyl 3-oxocyclobutanecarboxylate | Ammonia, Sodium cyanoborohydride, Ammonium acetate | 12-24 | Room Temperature | 60-80 |
| Reductive Amination (Sodium Triacetoxyborohydride) | Methyl 3-oxocyclobutanecarboxylate | Ammonia, Sodium triacetoxyborohydride, Acetic acid | 4-8 | Room Temperature | 70-90 |
| Curtius Rearrangement | 3-(Methoxycarbonyl)cyclobutanecarboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcohol, then H₂/Pd/C | 24-48 (total) | 80, then RT | 50-70 |
| Hofmann Rearrangement | 3-Carbamoylcyclobutanecarboxylic acid methyl ester | Bromine, Sodium hydroxide, Methanol | 2-4 | 0 to 60 | 40-60 |
| Schmidt Reaction | 3-(Methoxycarbonyl)cyclobutanecarboxylic acid | Sodium azide, Sulfuric acid, Chloroform | 2-5 | 50-60 | 50-65 |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic steps.
Synthesis of Methyl 3-oxocyclobutanecarboxylate
This protocol describes the esterification of 3-oxocyclobutanecarboxylic acid.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 65°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~7-8.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine (1 x 5 vol), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford methyl 3-oxocyclobutanecarboxylate as a colorless oil. The product is often of sufficient purity to be used in the next step without further purification.
Synthesis of this compound via Reductive Amination
This section details two common procedures for the reductive amination of methyl 3-oxocyclobutanecarboxylate.
4.2.1. Using Sodium Cyanoborohydride
Caption: Reductive amination workflow with Sodium Cyanoborohydride.
Materials:
-
Methyl 3-oxocyclobutanecarboxylate
-
Ammonium acetate (CH₃COONH₄)
-
Ammonia solution (7N in MeOH)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator.
Procedure:
-
To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol (10 vol), add ammonium acetate (10 eq).
-
Add a 7N solution of ammonia in methanol (5 vol) and stir the mixture at room temperature for 1 hour.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.
4.2.2. Using Sodium Triacetoxyborohydride
Caption: Reductive amination workflow with Sodium Triacetoxyborohydride.
Materials:
-
Methyl 3-oxocyclobutanecarboxylate
-
Ammonium acetate (CH₃COONH₄)
-
Acetic acid (AcOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator.
Procedure:
-
To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) and ammonium acetate (5 eq) in 1,2-dichloroethane (15 vol), add acetic acid (2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: The reaction may be exothermic.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Synthesis via Curtius Rearrangement
This route involves the conversion of a carboxylic acid to an isocyanate, which is then trapped and hydrolyzed to the amine.
Caption: Curtius rearrangement pathway for amine synthesis.
Materials:
-
cis/trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Benzyl alcohol
-
Toluene
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer, hydrogenation apparatus.
Procedure:
-
To a solution of 3-(methoxycarbonyl)cyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in dry toluene (10 vol), add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add benzyl alcohol (1.5 eq) and heat the mixture to 80°C for 12-16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude benzyl carbamate intermediate by silica gel column chromatography.
-
Dissolve the purified carbamate in methanol (10 vol) and add 10% Pd/C (10 mol%).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature for 12-24 hours.
-
Filter the catalyst through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Conclusion
This technical guide has outlined several viable synthetic routes for the preparation of this compound. The reductive amination of methyl 3-oxocyclobutanecarboxylate stands out as a highly efficient and direct method. The choice between sodium cyanoborohydride and sodium triacetoxyborohydride will depend on the specific laboratory safety protocols and desired reaction kinetics. The rearrangement reactions, while typically involving more steps, provide valuable alternatives, particularly for accessing specific stereoisomers. The detailed protocols and comparative data presented herein are intended to serve as a practical resource for researchers engaged in the synthesis of this important building block for drug discovery and development.
Chemical structure and CAS number for "Methyl 3-aminocyclobutanecarboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-aminocyclobutanecarboxylate, a versatile building block in medicinal chemistry. The document details its chemical structure, relevant identifiers, physicochemical properties, and its role in the development of therapeutic agents, particularly as a precursor to Acetyl-CoA Carboxylase (ACC) inhibitors and potential anti-hepatitis B virus (HBV) compounds.
Chemical Identity and Structure
This compound is a cyclobutane derivative featuring both an amino group and a methyl ester functionality. The relative stereochemistry of these two substituents (cis or trans) gives rise to different isomers, each with unique chemical and biological properties. The compound is frequently handled as its hydrochloride salt to improve stability and handling characteristics.
The chemical structure of this compound is depicted below:
Stereoisomerism and CAS Numbers
The spatial arrangement of the amino and methyl carboxylate groups on the cyclobutane ring leads to cis and trans isomers. It is crucial for researchers to note the specific isomer used in any experimental context, as this can significantly impact biological activity. The compound is often available as a mixture of isomers or as a specific stereoisomer, commonly in the form of a hydrochloride salt.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound and its hydrochloride salt is presented in the table below. This information is essential for reaction planning, characterization, and formulation.
| Property | This compound (Free Base) | This compound HCl | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [1] |
| CAS Number | 1206970-19-5, 766458-70-2 (stereoisomers) | 1354940-69-4, 1212304-86-3 (stereoisomers) | [1][2][3] |
| Appearance | - | White to yellow solid | |
| Purity | - | Typically ≥98% | [2] |
| SMILES | COC(=O)C1CC(N)C1 | Cl.COC(=O)C1CC(N)C1 | [2] |
Experimental Protocols
Representative Synthesis: Fischer Esterification
This protocol is a general representation of how a skilled chemist might approach the synthesis.
Reaction:
3-Aminocyclobutanecarboxylic acid + Methanol --(H⁺ catalyst)--> this compound + Water
Procedure:
-
Reaction Setup: 3-Aminocyclobutanecarboxylic acid is suspended in an excess of anhydrous methanol.
-
Catalyst Addition: The mixture is cooled in an ice bath, and a strong acid catalyst, such as sulfuric acid or thionyl chloride, is added dropwise. The use of thionyl chloride is often preferred as it reacts with methanol to generate HCl in situ and also acts as a dehydrating agent, driving the equilibrium towards the product.
-
Reaction: The mixture is then heated to reflux and the reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.
-
Final Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final, pure this compound.
The following diagram illustrates a generalized workflow for this synthetic approach.
References
An In-depth Technical Guide to the Stereoisomers of Methyl 3-Aminocyclobutanecarboxylate: (1s,3s) and (1r,3r) Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane derivatives are rigid scaffolds that have garnered significant interest in medicinal chemistry due to their ability to explore chemical space in three dimensions, offering unique conformational constraints compared to more flexible aliphatic or aromatic systems. Among these, the stereoisomers of methyl 3-aminocyclobutanecarboxylate, specifically the cis-(1s,3s) and trans-(1r,3r) isomers, are emerging as valuable building blocks in drug discovery. Their constrained geometry allows for precise orientation of the amino and methyl carboxylate functionalities, which can lead to enhanced selectivity and potency for biological targets. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of these stereoisomers, with a focus on their relevance to drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of the hydrochloride salts of the title stereoisomers is presented in Table 1. These properties are essential for understanding the behavior of these compounds in biological systems and for their formulation as potential drug candidates.
| Property | Methyl (1s,3s)-3-aminocyclobutanecarboxylate HCl | Methyl (1r,3r)-3-aminocyclobutanecarboxylate HCl |
| Molecular Formula | C₆H₁₂ClNO₂ | C₆H₁₂ClNO₂ |
| Molecular Weight | 165.62 g/mol | 165.62 g/mol |
| Appearance | Solid | White to off-white Solid |
| Stereochemistry | cis | trans |
| CAS Number | 1212304-86-3[1] | 74316-29-3 |
Stereoselective Synthesis and Experimental Protocols
The stereocontrolled synthesis of the (1s,3s) and (1r,3r) isomers of this compound is crucial for their evaluation as distinct chemical entities in drug discovery programs. Direct stereoselective synthesis of these small, constrained rings can be challenging. The most common approaches involve the synthesis of the corresponding cis- and trans-3-aminocyclobutanecarboxylic acids followed by esterification, or the separation of diastereomeric or enantiomeric mixtures.
Logical Workflow for Stereoisomer Synthesis and Separation
Figure 1: General workflow for the synthesis and resolution of the target stereoisomers.
Experimental Protocol 1: Chiral Resolution via High-Performance Liquid Chromatography (HPLC)
Chiral stationary phases (CSPs) are widely used for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of compounds.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column (e.g., a polysaccharide-based column like CHIRALPAK® or CHIRALCEL®).
Mobile Phase and Conditions:
-
A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
The exact ratio of solvents needs to be optimized for baseline separation of the enantiomers. Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can be used to improve peak shape and resolution.
-
Flow rate and column temperature should be optimized to achieve the best separation efficiency.
General Procedure:
-
Dissolve the racemic mixture of either cis- or trans-methyl 3-aminocyclobutanecarboxylate in the mobile phase.
-
Inject the sample onto the chiral column.
-
Elute the enantiomers using the optimized mobile phase conditions.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the pure stereoisomers.
Experimental Protocol 2: Enzymatic Kinetic Resolution
Lipases are commonly employed enzymes for the kinetic resolution of racemic esters and alcohols due to their stereoselectivity.
Materials:
-
Racemic this compound (either cis or trans isomer).
-
A suitable lipase (e.g., Candida antarctica lipase B, CAL-B).
-
An appropriate acyl donor (e.g., vinyl acetate) for transesterification or water for hydrolysis.
-
An organic solvent (e.g., toluene, tert-butyl methyl ether).
General Procedure for Transesterification:
-
Dissolve the racemic this compound and the acyl donor in the organic solvent.
-
Add the lipase to the reaction mixture.
-
Incubate the mixture with shaking at a controlled temperature.
-
Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess of the remaining ester and the acylated product.
-
Stop the reaction at approximately 50% conversion.
-
Separate the unreacted ester from the acylated product by chromatography.
-
The unreacted ester will be one enantiomer, and the acylated product can be deacylated to yield the other enantiomer.
Applications in Drug Development
The rigid cyclobutane scaffold of this compound stereoisomers makes them attractive for incorporation into drug candidates. The defined spatial orientation of the functional groups can lead to improved target binding and selectivity.
PROTAC Linkers
Both cis- and trans-3-aminocyclobutanecarboxylic acid and their derivatives are utilized as linkers in the design of Proteolysis Targeting Chimeras (PROTACs)[2][3]. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein[4]. The rigid nature of the cyclobutane ring within the linker can influence the distance and orientation between the target protein and the E3 ligase, which is a critical factor for efficient ternary complex formation and subsequent protein degradation.
Figure 2: Role of the cyclobutane moiety as a rigid linker in a PROTAC molecule.
Scaffolds for Biologically Active Molecules
Derivatives of aminocyclobutane carboxylic acids have shown activity as N-methyl-D-aspartate (NMDA) receptor antagonists[1][5]. Overactivation of NMDA receptors is implicated in various neurological disorders, making NMDA receptor antagonists a key area of research[6]. The stereochemistry of the cyclobutane ring can significantly impact the potency and selectivity of these antagonists. While specific data for the title compounds is not yet publicly available, their structural similarity to known NMDA receptor modulators suggests they are promising candidates for the development of novel central nervous system (CNS) therapeutics.
Additionally, the constrained nature of these amino acid derivatives makes them interesting as potential inhibitors of GABA transporters (GATs)[7]. Selective inhibition of GATs can increase the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the brain, which is a therapeutic strategy for conditions like epilepsy.
Characterization Data
Detailed characterization is essential to confirm the identity and purity of the synthesized stereoisomers.
Spectroscopic Data
While full spectral data for the pure (1s,3s) and (1r,3r) isomers are not widely published, representative NMR data for related precursor molecules can be found in the literature. For example, the 1H NMR spectrum of methyl 3-oxocyclobutanecarboxylate, a potential synthetic precursor, shows characteristic signals for the cyclobutane ring protons and the methyl ester[8]. The 1H and 13C NMR spectra of the final products would be expected to show distinct patterns for the cis and trans isomers due to their different symmetries and through-space interactions.
Expected 1H NMR Features:
-
Methyl Ester (CH3): A singlet around 3.7 ppm.
-
Cyclobutane Ring Protons: A complex pattern of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The coupling constants between the protons on the cyclobutane ring would be crucial for determining the cis or trans stereochemistry.
-
Amino Group (NH2): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecular ion [M+H]+ at m/z 130.0863 for the free base.
Conclusion
The stereoisomers of this compound, (1s,3s) and (1r,3r), represent valuable and versatile building blocks for modern drug discovery. Their rigid, three-dimensional structures provide a unique platform for the design of selective and potent bioactive molecules. The primary applications for these compounds currently lie in their use as rigid linkers for PROTACs and as scaffolds for the development of CNS-active agents, such as NMDA receptor antagonists. Further exploration of the biological activities of these specific stereoisomers is warranted and is likely to uncover novel therapeutic opportunities. The synthetic methodologies outlined in this guide, particularly chiral resolution techniques, provide a clear path for researchers to access these stereochemically pure compounds for their own discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR [m.chemicalbook.com]
Methyl 3-aminocyclobutanecarboxylate: A Key Intermediate in Modern Antiviral Drug Development
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of pharmaceutical sciences, the quest for novel and effective antiviral agents is perpetual. A critical component of this endeavor lies in the design and synthesis of unique molecular scaffolds that can serve as building blocks for complex therapeutic molecules. Methyl 3-aminocyclobutanecarboxylate has emerged as a pivotal intermediate in the synthesis of a new generation of antiviral drugs, particularly carbocyclic nucleoside analogues. This technical guide provides an in-depth overview of its synthesis, application, and the crucial role it plays in the development of potent antiviral therapies like Remdesivir and its active metabolite, GS-441524.
Physicochemical Properties and Specifications
This compound is a cyclobutane derivative containing both an amine and a methyl ester functional group. It exists as cis and trans isomers, the specific stereochemistry of which is crucial for its application in targeted drug synthesis. The hydrochloride salt is a common commercially available form, enhancing its stability and handling properties.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥98% |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While various synthetic routes have been explored, a common strategy involves the formation of the cyclobutane ring followed by functional group manipulations. A representative, albeit for a positional isomer, two-step protocol starting from a commercially available amino acid is outlined below. This general approach, involving protection and esterification, is adaptable for the synthesis of the 3-amino isomer.
Experimental Protocol: A General Approach to Methyl Aminocyclobutanecarboxylate Synthesis
Step 1: N-Boc Protection of 1-Aminocyclobutanecarboxylic Acid [1]
-
Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 0.5 M sodium hydroxide solution.
-
Add 1,4-dioxane and di-tert-butyl dicarbonate (Boc-anhydride, 1.5 eq).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Perform a work-up procedure involving extraction with diethyl ether, acidification of the aqueous phase, and subsequent extraction with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid.
Step 2: Esterification [1]
-
Dissolve the N-Boc protected amino acid (1.0 eq) in methanol.
-
Cool the solution to 0°C and add concentrated sulfuric acid.
-
Reflux the reaction mixture for 2 hours.
-
Remove the solvent under reduced pressure.
-
The residue is dissolved in distilled water, the pH is adjusted to 8-9 with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate.
-
The combined organic phases are washed, dried, and concentrated to yield the methyl ester.
Note: This protocol is for the synthesis of the 1-amino isomer and is provided as a representative example of the chemical transformations involved. The synthesis of the 3-amino isomer would require a different starting material, such as 3-aminocyclobutanecarboxylic acid.
Application in the Synthesis of Antiviral Carbocyclic Nucleosides
The primary pharmaceutical significance of this compound lies in its use as a precursor for the synthesis of carbocyclic nucleoside analogues. In these molecules, the furanose sugar ring of natural nucleosides is replaced by a cyclobutane ring, a modification that can enhance metabolic stability and antiviral activity.
A prime example of its application is in the synthetic pathways leading to compounds structurally related to GS-441524, the active nucleoside metabolite of the antiviral drug Remdesivir. The cyclobutane moiety serves as the scaffold upon which the purine or pyrimidine base and other functional groups are strategically assembled.
Illustrative Synthetic Workflow: From Cyclobutane Intermediate to Carbocyclic Nucleoside
The following diagram illustrates a generalized workflow for the synthesis of a carbocyclic nucleoside analogue from a cyclobutane precursor like this compound.
Caption: Generalized workflow for carbocyclic nucleoside synthesis.
Mechanism of Action: Inhibition of Viral Replication
Carbocyclic nucleoside analogues derived from this compound, such as GS-441524, exert their antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.
Once inside the host cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analogue then mimics the natural nucleoside triphosphates (e.g., ATP, GTP). The viral RdRp mistakenly incorporates the analogue into the growing viral RNA chain. The presence of the carbocyclic sugar mimic disrupts the normal process of RNA synthesis, leading to premature chain termination and the inhibition of viral replication.
Signaling Pathway: Viral RNA Polymerase Inhibition
The following diagram illustrates the mechanism of action of a carbocyclic nucleoside analogue triphosphate.
Caption: Mechanism of action of carbocyclic nucleoside analogues.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate with a critical role in the synthesis of innovative antiviral drugs. Its unique four-membered ring structure provides a rigid scaffold for the development of carbocyclic nucleoside analogues that exhibit potent and selective inhibition of viral replication. As the demand for new antiviral therapies continues to grow, the importance of key building blocks like this compound in enabling the discovery and development of next-generation medicines is undeniable. Further research into stereoselective synthetic routes and its application in the synthesis of a broader range of bioactive molecules is an active area of investigation in medicinal chemistry.
References
The Strategic Role of Methyl 3-aminocyclobutanecarboxylate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the rigid, three-dimensional structure of the cyclobutane ring has emerged as a valuable design element. This technical guide delves into the pivotal role of "Methyl 3-aminocyclobutanecarboxylate" as a versatile building block in the design and synthesis of innovative therapeutics, with a focus on its application in the development of Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Introduction to the this compound Scaffold
This compound, a cyclobutane derivative featuring both an amine and a methyl ester functional group, offers a unique combination of properties that are highly advantageous in drug design. Its rigid, puckered conformation provides a level of conformational constraint that can lead to enhanced binding affinity and selectivity for a biological target.[1][2] This contrasts with more flexible aliphatic chains, which can adopt multiple conformations, potentially leading to off-target effects. The presence of two distinct functional groups, the amine and the ester, provides orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
The cyclobutane motif has been successfully incorporated into several marketed drugs, demonstrating its clinical utility. For example, the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir contains a cyclobutane group that was found to be significantly more potent than its cyclopropyl and cyclopentyl analogs.[1] This highlights the potential of the cyclobutane scaffold to optimize the pharmacological properties of a drug candidate.
Synthesis of this compound and its Derivatives
The synthesis of substituted cyclobutane derivatives can be challenging due to ring strain. However, various synthetic strategies have been developed to access these valuable building blocks.[3][4] A common approach involves the [2+2] cycloaddition of a ketene with an alkene to form a cyclobutanone, which can then be further functionalized.
General Experimental Protocol for Amide Coupling:
A prevalent reaction in the utilization of this compound is the coupling of its amine functionality with a carboxylic acid to form an amide bond. This is a fundamental transformation in the synthesis of many drug candidates.
-
Activation of the Carboxylic Acid: The carboxylic acid is typically activated to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[5][6] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.[7]
-
Coupling Reaction: The activated carboxylic acid is then reacted with this compound hydrochloride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.[8] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The desired amide product is then purified using techniques such as column chromatography or recrystallization.[9]
Experimental Workflow for Synthesis and Evaluation
Below is a generalized workflow for the synthesis and evaluation of bioactive compounds derived from this compound.
A generalized workflow for the synthesis and evaluation of drug candidates.
Application in Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[10][11] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[10][12] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.
The rigid cyclobutane scaffold of this compound derivatives can be utilized to position key pharmacophoric elements in the ATP-binding pocket of JAK enzymes with high precision. This can lead to improved potency and selectivity against different JAK isoforms.[13][14] For instance, the cyclobutyl group can be used to project a nitrile group into a specific region of the binding site, a common feature in many JAK inhibitors.
JAK/STAT Signaling Pathway and Mechanism of Inhibition
The JAK/STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs.[1][15] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[16] Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.[12] JAK inhibitors act by competing with ATP for the binding site on the kinase domain of JAKs, thereby preventing the phosphorylation cascade and downstream signaling.[1]
The JAK/STAT signaling pathway and the mechanism of JAK inhibitors.
Quantitative Data for Selected JAK Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several JAK inhibitors, including some that feature small, constrained ring systems, highlighting the potency that can be achieved with such scaffolds.
| Compound | Target(s) | IC50 (nM) | Reference |
| Tofacitinib | JAK1, JAK3 | JAK1: 112, JAK2: 20, JAK3: 1 | [13] |
| Abrocitinib | JAK1 | JAK1: 29, JAK2: 803, JAK3: >10,000 | [17] |
| Ruxolitinib | JAK1, JAK2 | JAK1: 6.4, JAK2: 8.8 | [14] |
| Baricitinib | JAK1, JAK2 | JAK1/2: High affinity | [14] |
Pharmacokinetic Profile of Tofacitinib
Tofacitinib, a JAK inhibitor, exhibits favorable pharmacokinetic properties that contribute to its clinical success. While not a direct derivative of this compound, its profile provides a useful benchmark for the development of new cyclobutane-containing JAK inhibitors.
| Parameter | Value | Reference |
| Bioavailability | 74% | [18] |
| Tmax (Time to peak plasma concentration) | 0.5 - 1 hour | [18][19] |
| Half-life (t1/2) | ~3 hours | [2][18] |
| Metabolism | Primarily hepatic (CYP3A4, CYP2C19) | [2] |
| Excretion | ~70% hepatic, 30% renal | [2][18] |
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[20][21] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This makes DPP-4 inhibitors an attractive therapeutic class for the management of type 2 diabetes.[22]
The 3-aminocyclobutanecarboxylate scaffold can be effectively utilized in the design of DPP-4 inhibitors. The amino group can be tailored to interact with the key catalytic residues in the active site of DPP-4, while the cyclobutane ring provides a rigid framework to orient other substituents for optimal binding and to improve physicochemical properties.
DPP-4 Inhibition and the GLP-1 Signaling Pathway
In response to food intake, L-cells in the intestine secrete GLP-1.[23] GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, a G-protein coupled receptor, which initiates a signaling cascade that results in increased insulin synthesis and secretion in a glucose-dependent manner.[24][25] GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon. The action of GLP-1 is rapidly terminated by the enzyme DPP-4, which cleaves the N-terminal dipeptide.[23] DPP-4 inhibitors block this cleavage, thereby prolonging the activity of endogenous GLP-1.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.dk]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. iajpr.com [iajpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic Characteristics of Tofacitinib in Adult Patients With Moderate to Severe Chronic Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 19. Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate Derivatives and Analogues for Drug Discovery Professionals
An Introduction to the Versatile Cyclobutane Scaffold in Medicinal Chemistry
Methyl 3-aminocyclobutanecarboxylate and its analogues are gaining increasing attention in the field of drug discovery. The cyclobutane ring, a four-membered carbocycle, imparts unique three-dimensional structural properties to molecules, offering a valuable scaffold for the design of novel therapeutics.[1][2][3] Its inherent ring strain and puckered conformation provide a degree of conformational rigidity that can be advantageous for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.[3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, tailored for researchers, scientists, and drug development professionals.
Synthesis of the Aminocyclobutane Core
The synthesis of substituted cyclobutanes, including the this compound core, can be achieved through various synthetic strategies. One common approach involves [2+2] cycloaddition reactions. Another key strategy is the derivatization of commercially available cyclobutane precursors. For instance, trans-3-aminocyclobutanol has been identified as a key intermediate in the synthesis of Tyk2 inhibitors.[5] A general synthetic workflow for producing diverse aminocyclobutane derivatives is outlined below.
Caption: Synthetic pathway for aminocyclobutane derivatives.
Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have been explored for a range of therapeutic applications, including as enzyme inhibitors and antiviral agents.[6][7][8] The rigid cyclobutane scaffold allows for the precise positioning of functional groups to interact with biological targets.
As Enzyme Inhibitors
The aminocyclobutane core can serve as a scaffold for inhibitors of various enzymes, such as kinases and proteases. The amino and carboxylate functionalities provide convenient handles for introducing diverse substituents to probe the binding pocket of a target enzyme.
A hypothetical structure-activity relationship (SAR) study for a series of aminocyclobutane carboxamide derivatives as kinase inhibitors is presented below. This table illustrates the type of quantitative data that is crucial for guiding drug design efforts.
| Compound ID | R1 (at Amino Group) | R2 (at Carboxamide) | Kinase Inhibition IC50 (nM) |
| 1a | H | Phenyl | 580 |
| 1b | Methyl | Phenyl | 450 |
| 1c | Acetyl | Phenyl | 220 |
| 1d | Benzoyl | Phenyl | 150 |
| 2a | Acetyl | 4-Chlorophenyl | 85 |
| 2b | Acetyl | 4-Methoxyphenyl | 310 |
| 2c | Acetyl | 4-Trifluoromethylphenyl | 55 |
| 3a | Benzoyl | 4-Chlorophenyl | 40 |
| 3b | Benzoyl | 4-Methoxyphenyl | 180 |
| 3c | Benzoyl | 4-Trifluoromethylphenyl | 25 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The logical relationship for analyzing this SAR data can be visualized as follows:
Caption: Workflow for SAR studies.
From the hypothetical data, we can infer that:
-
Acylation of the amino group (compounds 1c and 1d ) generally leads to increased potency compared to the free amine or simple alkylation.
-
Electron-withdrawing substituents on the R2 phenyl ring (e.g., chloro and trifluoromethyl) enhance inhibitory activity.
-
The combination of a benzoyl group at R1 and a 4-trifluoromethylphenyl group at R2 results in the most potent compound in this series (3c ).
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful drug discovery campaigns. Below are representative protocols for the synthesis of a generic aminocyclobutane carboxamide derivative and a kinase inhibition assay.
General Synthetic Protocol for N-(3-(methoxycarbonyl)cyclobutyl)benzamide
To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (2.2 eq). The mixture is stirred for 10 minutes, followed by the dropwise addition of benzoyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(3-(methoxycarbonyl)cyclobutyl)benzamide.
General Protocol for an In Vitro Kinase Inhibition Assay
A representative protocol for determining the in vitro potency of an inhibitor against a target kinase is as follows:[6]
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the kinase, substrate (e.g., a peptide), and ATP in assay buffer.
-
-
Assay Procedure :
-
Add the kinase solution to the wells of a microtiter plate.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
-
Detection :
-
Quantify the extent of substrate phosphorylation using an appropriate detection method, such as a fluorescence-based assay or a radiometric assay.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
The following diagram illustrates a typical workflow for a kinase inhibition assay:
Caption: Workflow for a kinase inhibition assay.
Signaling Pathways
While specific signaling pathways directly modulated by a broad range of this compound derivatives are not yet extensively documented in publicly available literature, their potential to interact with key cellular signaling nodes is significant. As demonstrated by their application as kinase inhibitors, these compounds can be designed to target specific kinases within signaling cascades that are dysregulated in diseases such as cancer. For example, inhibitors of Tyk2, a member of the JAK family of tyrosine kinases, are being developed for the treatment of autoimmune diseases. The JAK-STAT signaling pathway is a critical regulator of the immune response.
A simplified representation of a generic kinase-mediated signaling pathway that could be targeted by aminocyclobutane derivatives is shown below.
Caption: A generic kinase signaling pathway.
Conclusion
This compound derivatives represent a promising and versatile class of compounds for drug discovery. The unique structural features of the cyclobutane ring offer medicinal chemists a powerful tool to design molecules with improved pharmacological properties. Through systematic SAR studies, guided by quantitative biological data and detailed experimental protocols, novel and effective therapeutics based on this scaffold can be developed. Further exploration of the diverse chemical space accessible from this core structure is warranted to unlock its full potential in addressing a wide range of diseases.
References
- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of methylenecyclobutane analogues of nucleosides with axial chirality and their phosphoralaninates: a new pronucleotide effective against Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Methyl 3-Aminocyclobutanecarboxylate: An Application Note for Researchers
Abstract
This document provides detailed methodologies for the synthesis of methyl 3-aminocyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthesis commencing with the reductive amination of 3-oxocyclobutanecarboxylic acid to yield 3-aminocyclobutanecarboxylic acid, followed by its esterification to the target methyl ester. Both the cis and trans isomers can be obtained, and this note provides established methods for their preparation and subsequent esterification. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering clear, step-by-step instructions and tabulated data for efficient and reproducible synthesis.
Introduction
Cyclobutane scaffolds are of significant interest in modern medicinal chemistry due to their ability to introduce conformational rigidity and unique three-dimensional structures into drug candidates. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. The presence of both an amino and an ester functional group allows for diverse chemical modifications, making it a crucial component in the design of novel therapeutics. This application note details reliable and scalable protocols for the synthesis of both cis- and trans-methyl 3-aminocyclobutanecarboxylate.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 3-Aminocyclobutanecarboxylic Acid
The initial step involves the conversion of the commercially available 3-oxocyclobutanecarboxylic acid to 3-aminocyclobutanecarboxylic acid via reductive amination. This procedure can yield a mixture of cis and trans isomers, which can often be separated by crystallization or chromatography. Alternatively, stereoselective methods can be employed to favor one isomer.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) and ammonium acetate (5-10 eq) in methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Carefully quench the reaction by the slow addition of 1 M HCl to decompose the excess reducing agent (Caution: Cyanide gas may be evolved. Perform in a well-ventilated fume hood).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
The resulting aqueous solution can be purified by ion-exchange chromatography to isolate the amino acid.
-
-
Isomer Separation (Optional): The cis and trans isomers of 3-aminocyclobutanecarboxylic acid can be separated at this stage by fractional crystallization from a suitable solvent system (e.g., water/ethanol).
Data Summary for Reductive Amination
| Parameter | Value |
| Starting Material | 3-Oxocyclobutanecarboxylic Acid |
| Reagents | Ammonium Acetate, Sodium Cyanoborohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 - 48 hours |
| Typical Yield | 60 - 80% (mixture of isomers) |
Part 2: Esterification of 3-Aminocyclobutanecarboxylic Acid
The second part of the synthesis is the esterification of the amino acid to its corresponding methyl ester. A highly effective method involves the use of thionyl chloride in methanol. In this reaction, thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification while also protecting the amine as its hydrochloride salt, thus preventing side reactions.[1][2]
Experimental Protocol: Esterification using Thionyl Chloride and Methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the stirred suspension.[2][3] The addition is exothermic and will result in the dissolution of the amino acid.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.
-
The crude product will be the hydrochloride salt of this compound.
-
-
Purification and Neutralization:
-
To obtain the free amine, dissolve the crude hydrochloride salt in water and cool in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is basic (pH 8-9).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
-
Data Summary for Esterification
| Parameter | Value |
| Starting Material | 3-Aminocyclobutanecarboxylic Acid (cis or trans) |
| Reagents | Thionyl Chloride, Methanol |
| Solvent | Methanol |
| Temperature | 0 °C to Reflux |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
Fischer Esterification (Alternative Method)
An alternative to the thionyl chloride method is the classic Fischer esterification, which uses a strong acid catalyst such as sulfuric acid or hydrochloric acid.[4][5][6][7]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 3-aminocyclobutanecarboxylic acid (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or pass dry HCl gas through the solution.
-
Reaction: Heat the mixture to reflux for 6-12 hours, with continuous removal of water if possible (e.g., using a Dean-Stark apparatus).
-
Work-up and Purification: Follow the neutralization and extraction procedure described in the thionyl chloride method.
Logical Flow of the Esterification Process
Caption: Step-by-step workflow for the esterification of 3-aminocyclobutanecarboxylic acid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. Quenching should be done cautiously in a fume hood.
This application note provides a comprehensive guide for the synthesis of this compound. The described protocols are robust and can be adapted for various scales, providing a solid foundation for further research and development in medicinal chemistry.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. brainly.in [brainly.in]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Purification of Methyl 3-aminocyclobutanecarboxylate by Chromatography
Introduction
Methyl 3-aminocyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This document outlines a general protocol for the purification of this compound using flash column chromatography, a widely adopted technique for its efficiency and scalability in research and development laboratories.
Chromatographic Principles
The purification of this compound, which possesses both an amino group and an ester functional group, typically relies on normal-phase flash chromatography using silica gel. The separation is based on the polarity differences between the target compound and any impurities present. The basic amino group interacts strongly with the acidic silica gel, which necessitates the use of a polar co-solvent, often with a small amount of a basic modifier, in the mobile phase to achieve effective elution. The choice of eluent system is crucial for obtaining good separation and recovery.
Common impurities may include starting materials, reaction byproducts, or stereoisomers (cis/trans). While standard silica gel chromatography can separate diastereomers, the resolution of enantiomers requires specialized chiral stationary phases.
Experimental Protocols
1. General Work-up Procedure (Pre-Chromatography)
Prior to chromatographic purification, a standard aqueous work-up is typically performed to remove inorganic salts and highly polar impurities.
-
Quenching and Extraction: The reaction mixture is diluted with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). This organic phase is then washed sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (if the reaction was conducted under acidic conditions), and finally with a saturated sodium chloride (brine) solution.
-
Drying: The separated organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.
2. Flash Column Chromatography Protocol
This protocol provides a general guideline for the purification of this compound on a silica gel stationary phase.
-
Column Packing: A glass or pre-packed silica gel column is chosen based on the amount of crude material. The column is slurry-packed using the initial mobile phase solvent system.
-
Sample Loading:
-
Direct (Wet) Loading: The crude product is dissolved in a minimal amount of the mobile phase or the organic solvent used during work-up (e.g., DCM). This solution is then carefully loaded onto the top of the silica gel bed.
-
Dry Loading: The crude product is adsorbed onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. The resulting dry powder is then loaded onto the column. This method is preferred for samples with poor solubility in the mobile phase.
-
-
Elution: The separation is achieved by passing a mobile phase through the column. Elution can be performed isocratically (with a constant solvent composition) or using a gradient (where the solvent composition is changed over time to increase polarity). Fractions are collected throughout the elution process.
-
Fraction Analysis: The collected fractions are analyzed to determine which contain the purified product. Thin-Layer Chromatography (TLC) is a common and effective method for this analysis. The TLC plate is typically visualized using a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the amino group).
-
Product Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Data Presentation
The selection of the mobile phase is critical for successful purification. The following table summarizes various eluent systems that have been used for the chromatographic purification of compounds containing the this compound moiety or structurally similar compounds.[1][2][3]
| Stationary Phase | Mobile Phase (Eluent System) | Ratio (v/v) | Notes |
| Silica Gel | Dichloromethane / Methanol | 100 / 1 | A common system for moderately polar compounds.[2] |
| Silica Gel | Cyclohexane / Ethyl Acetate | Gradient | A gradient is often used to improve separation efficiency. |
| Silica Gel | Hexanes / Ethyl Acetate | 3 / 1 (25% EtOAc) | Suitable for less polar impurities.[3] |
| Silica Gel | Dichloromethane / Methanol | 19 / 1 (5% MeOH) | Increased methanol content for more polar compounds.[3] |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the logical flow of the purification process for this compound, from the post-reaction mixture to the final, purified compound.
Caption: Workflow for the purification of this compound.
References
Recrystallization procedure for "Methyl 3-aminocyclobutanecarboxylate hydrochloride"
An Application Note on the Recrystallization of Methyl 3-aminocyclobutanecarboxylate Hydrochloride
This document provides a detailed protocol and application guidelines for the purification of this compound hydrochloride via recrystallization. This procedure is designed to enhance the purity of the compound, a key intermediate in the synthesis of various pharmaceutical agents.
Introduction
This compound hydrochloride is a pivotal building block in medicinal chemistry. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug candidates. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By carefully selecting a solvent in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature, highly pure crystals can be obtained upon cooling, leaving impurities dissolved in the mother liquor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented below. Understanding these properties is essential for developing a successful recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ClNO₂ | |
| Molecular Weight | 165.62 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | Not readily available | |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | General knowledge on amino acid hydrochlorides |
Experimental Protocols
1. Solvent Screening
The selection of an appropriate solvent system is the most critical step in developing a recrystallization procedure. The ideal solvent should dissolve the compound completely at its boiling point and allow for the formation of well-defined crystals upon cooling with minimal loss of the product to the mother liquor.
Methodology:
-
Place approximately 10-20 mg of crude this compound hydrochloride into several test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, water) dropwise at room temperature until the solid dissolves. Observe the solubility at ambient temperature. A good solvent will not dissolve the compound at room temperature.
-
If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid is completely dissolved.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for approximately 30 minutes.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of pure crystals.
-
If a single solvent is not ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then cool as described above. Common solvent pairs include ethanol/diethyl ether and methanol/dichloromethane.
Solvent Screening Data Summary:
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Methanol | High | Very High | Poor |
| Ethanol | Moderate | High | Good |
| Isopropanol | Low | Moderate | Excellent |
| Water | Very High | Very High | Poor |
| Acetonitrile | Low | Moderate | Good |
| Ethanol/Diethyl Ether | - | - | Potentially Excellent |
| Isopropanol/Hexane | - | - | Potentially Excellent |
Note: This table presents expected results based on the properties of similar compounds and should be confirmed experimentally.
2. Recrystallization Protocol using Isopropanol
Based on preliminary screening, isopropanol is often a suitable solvent for the recrystallization of amino acid hydrochlorides.
Methodology:
-
Dissolution: Place the crude this compound hydrochloride (e.g., 1.0 g) in a clean Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 5-10 mL) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.
-
Saturation: Continue adding isopropanol dropwise to the boiling mixture until all the solid has just dissolved. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or filter paper in a pre-warmed funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound hydrochloride.
Logical Relationship of Purity and Recrystallization Steps
The following diagram illustrates the logical progression from an impure compound to a purified product through the process of recrystallization.
Application Note: Spectroscopic Characterization of Methyl 3-aminocyclobutanecarboxylate using NMR and IR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-aminocyclobutanecarboxylate is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its rigid cyclobutane scaffold and orthogonally reactive amine and ester functional groups make it a key component in the synthesis of novel small molecules and complex pharmaceutical agents. Accurate structural confirmation and purity assessment are critical for its application in drug development. This document provides detailed protocols and expected spectroscopic data for the characterization of this compound (both cis and trans isomers) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. The presence of cis and trans isomers will result in distinct spectra due to the different magnetic environments of the protons and carbons in each isomer.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum will show distinct signals for the methoxy group, the amine protons, and the protons on the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutane protons are particularly sensitive to the stereochemistry (cis or trans).
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Functional Group | Atom Label | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Ester Methyl | H-a | ~3.70 | Singlet (s) | 3H | Sharp singlet, characteristic of a methyl ester. |
| Amine | H-b | 1.5 - 3.0 | Broad Singlet (br s) | 2H | Chemical shift can vary with concentration and solvent. Signal disappears upon D₂O exchange.[1][2][3] |
| Ring Methine (Ester) | H-c | 2.8 - 3.2 | Multiplet (m) | 1H | Deshielded by the adjacent ester group. |
| Ring Methine (Amine) | H-d | 3.4 - 3.8 | Multiplet (m) | 1H | Deshielded by the adjacent amine group. |
| Ring Methylene | H-e, H-f | 2.0 - 2.8 | Multiplets (m) | 4H | Complex multiplets due to diastereotopicity and coupling with methine protons. The pattern will differ significantly between cis and trans isomers. |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to molecular symmetry, the number of signals may vary between isomers.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Functional Group | Atom Label | Predicted δ (ppm) | Notes |
| Ester Carbonyl | C=O | 170 - 175 | Characteristic chemical shift for an ester carbonyl carbon.[4] |
| Methoxy Carbon | -OCH₃ | ~52 | Typical for a methyl ester carbon.[4] |
| Ring Methine (Amine) | C-NH₂ | 45 - 55 | Carbon attached to the nitrogen atom.[1][2] |
| Ring Methine (Ester) | C-COOCH₃ | 35 - 45 | Carbon attached to the ester group. |
| Ring Methylene | -CH₂- | 25 - 35 | Methylene carbons of the cyclobutane ring. Two distinct signals may be observed depending on the symmetry of the isomer. |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands for primary amine)[1][2][3] |
| Amine (N-H) | Scissoring (Bend) | 1580 - 1650 | Medium to Strong |
| Alkane (C-H) | Stretch | 2850 - 3000 | Medium to Strong[5] |
| Ester (C=O) | Stretch | 1720 - 1740 | Strong, Sharp[5] |
| Ester (C-O) | Stretch | 1150 - 1250 | Strong |
| Amine (C-N) | Stretch | 1020 - 1220 | Medium[6] |
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-32, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
IR Spectroscopy Protocol (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum against the background. Label the major peaks corresponding to the key functional groups.
Visualizations
Diagrams created using Graphviz to illustrate molecular structure and analytical workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Incorporation of Methyl 3-aminocyclobutanecarboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Methyl 3-aminocyclobutanecarboxylate, a non-proteinogenic amino acid, into peptide chains. The inclusion of cyclic amino acids like this cyclobutane derivative is a key strategy in medicinal chemistry to enhance the metabolic stability, conformational rigidity, and biological activity of peptide-based therapeutics.[1][2][3] This document outlines the necessary protocols, reagents, and reaction conditions for its successful integration using solid-phase peptide synthesis (SPPS).
Introduction to this compound in Peptidomimetics
This compound is a conformationally constrained amino acid analog. Its rigid cyclobutane scaffold can impart unique structural features to peptides, influencing their secondary structure and interaction with biological targets.[1] Peptidomimetics containing such structures are often more resistant to enzymatic degradation compared to their natural counterparts.[3][4] The successful incorporation of this building block requires careful consideration of its chemical properties, particularly the secondary amine and the methyl ester, within the context of standard peptide synthesis strategies.
Overview of the Synthetic Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The recommended approach for incorporating this compound is the widely used Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS).[5][6][7][8] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Workflow for Incorporating this compound:
Caption: General workflow for a single coupling cycle of a protected this compound derivative in SPPS.
Note on Protection Strategy: For successful incorporation, the amino group of this compound must be protected with a temporary protecting group that is orthogonal to the Fmoc group, such as the Boc (tert-butyloxycarbonyl) group. The synthesis of Fmoc-N-Boc-3-aminocyclobutanecarboxylic acid would be a prerequisite step before its use in SPPS. The methyl ester of the starting material will be hydrolyzed during the synthesis of this derivative to provide the free carboxylic acid necessary for coupling.
Experimental Protocols
The following protocols are adapted from standard Fmoc-SPPS procedures for the incorporation of this compound.[5][6][8][9][10]
3.1. Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[5][6]
-
Procedure:
3.2. Fmoc Deprotection
-
Reagent: 20% piperidine in DMF.
-
Procedure:
3.3. Coupling of Protected this compound
-
Reagents:
-
Procedure:
-
In a separate vial, dissolve the protected amino acid and HBTU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. The sterically hindered nature of the cyclobutane ring may necessitate longer coupling times or double coupling.
-
After the reaction, drain the coupling solution and wash the resin extensively with DMF and DCM.[5]
-
3.4. Capping (Optional but Recommended)
To block any unreacted N-terminal amines, a capping step can be performed.
-
Reagent: Acetic anhydride and DIPEA in DMF (e.g., a 1:1:8 ratio of acetic anhydride:DIPEA:DMF).
-
Procedure:
-
Add the capping solution to the resin and agitate for 15-30 minutes.
-
Drain and wash the resin with DMF and DCM.
-
3.5. Cleavage and Deprotection
-
Reagent: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). The exact composition may vary depending on the other amino acids in the sequence.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
3.6. Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][7]
-
Analysis: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[5][6]
Data Presentation: Reagent Stoichiometry and Reaction Conditions
The following tables summarize the typical quantitative parameters for the coupling step in SPPS.
Table 1: Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| Protected Amino Acid | 3 - 5 |
| HBTU | 2.9 - 4.9 |
| DIPEA | 6 - 10 |
Table 2: Typical Reaction Parameters
| Parameter | Condition |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Coupling Time | 1 - 4 hours (may require optimization) |
| Deprotection Time | 3 min + 10-15 min |
| Cleavage Time | 2 - 4 hours |
Logical Relationship of the Synthesis Process
Caption: Logical progression of steps in solid-phase peptide synthesis.
By following these protocols and considering the unique properties of this compound, researchers can successfully incorporate this valuable building block into novel peptide sequences for various applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Diastereoselective Synthesis of Methyl 3-aminocyclobutanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the diastereoselective synthesis of methyl 3-aminocyclobutanecarboxylate derivatives. The methods outlined herein are based on established synthetic strategies, offering a robust approach to obtaining specific diastereomers of this valuable structural motif for applications in medicinal chemistry and drug discovery.
Introduction
Cyclobutane rings are important structural motifs in medicinal chemistry, offering a unique three-dimensional scaffold that can influence the pharmacological properties of a molecule. In particular, 3-aminocyclobutanecarboxylic acid derivatives are key building blocks for the synthesis of a variety of biologically active compounds. The stereochemistry of the substituents on the cyclobutane ring is often crucial for biological activity. Therefore, the development of diastereoselective synthetic methods is of high importance.
This application note focuses on the aza-Michael addition approach for the diastereoselective synthesis of N-substituted this compound derivatives. This method provides a reliable route to both cis- and trans-isomers, with the diastereoselectivity being influenced by the reaction conditions.
Synthetic Strategy: Aza-Michael Addition
A key strategy for the diastereoselective synthesis of this compound derivatives is the aza-Michael addition of an amine to a cyclobutene-1-carboxylate ester. This reaction proceeds via the addition of a nucleophilic amine to the electron-deficient double bond of the cyclobutene ring, leading to the formation of a new carbon-nitrogen bond. The stereochemical outcome of the addition can be controlled to favor either the cis or trans diastereomer.
Caption: General scheme for the aza-Michael addition.
Experimental Protocols
The following protocols are representative examples for the diastereoselective synthesis of N-substituted this compound derivatives via an aza-Michael addition.
Protocol 1: Synthesis of trans-tert-butyl 2-(dibenzylamino)cyclobutane-1-carboxylate
This protocol is adapted from a similar synthesis of a substituted aminocyclobutane ester and illustrates the general procedure.[1]
Materials:
-
tert-Butyl cyclobut-1-ene-1-carboxylate
-
Dibenzylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of dibenzylamine (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of tert-butyl cyclobut-1-ene-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the lithium amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trans-isomer.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a general method for the derivatization of the carboxylic acid functionality, which can be obtained after ester hydrolysis.[2]
Materials:
-
cis or trans-3-Aminocyclobutanecarboxylic acid derivative
-
Amine (R-NH₂)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 3-aminocyclobutanecarboxylic acid derivative (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.2 equivalents) and the tertiary amine base (2.0 equivalents).
-
Add the coupling agent (1.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with DCM (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The diastereoselectivity of the aza-Michael addition is sensitive to reaction conditions such as temperature. The following table summarizes the effect of temperature on the yield and diastereomeric ratio for the synthesis of a model N,N-dibenzyl aminocyclobutane ester.[1]
| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | -78 | 35 | 1.5 : 1 |
| 2 | -35 | 55 | 2.3 : 1 |
Note: The major isomer was assigned as the cis-isomer based on spectroscopic analysis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and derivatization of this compound derivatives.
References
Application Notes and Protocols for the Chiral Separation of Methyl 3-aminocyclobutanecarboxylate Isomers by HPLC
Introduction
Methyl 3-aminocyclobutanecarboxylate is a chiral compound of interest in pharmaceutical research and drug development due to its presence as a structural motif in various biologically active molecules. The compound exists as two diastereomers, cis and trans, with each diastereomer being a racemic mixture of two enantiomers. Consequently, the complete chiral separation of all four stereoisomers is crucial for pharmacological and toxicological assessment. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[1][2] This document provides a detailed protocol for the chiral separation of this compound isomers.
The successful separation of enantiomers by HPLC relies on the selection of an appropriate chiral stationary phase and mobile phase composition to achieve differential interactions between the enantiomers and the CSP.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for chiral method development due to their high success rates in resolving a wide range of racemic compounds.[5][6]
Recommended HPLC Method
A normal-phase HPLC method utilizing a polysaccharide-based chiral stationary phase is recommended as a starting point for the separation of this compound isomers. This approach is often effective for compounds containing polar functional groups like amines and esters.
Chromatographic Conditions
For a successful separation, a systematic screening of different columns and mobile phases is often necessary.[7] Based on the structure of the analyte, the following starting conditions are proposed:
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Protocol
This protocol outlines the steps for preparing the sample and operating the HPLC system to achieve the chiral separation of this compound isomers.
Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound hydrochloride.[8]
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 8 mL of the mobile phase (n-Hexane/Isopropanol/Diethylamine 80:20:0.1) to the flask.
-
Sonicate the mixture for 5 minutes or until the sample is fully dissolved.
-
Allow the solution to return to room temperature.
-
Add mobile phase to the 10 mL mark to reach a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Operation
-
Install the Chiralpak AD-H column in the HPLC system.
-
Set the mobile phase composition to n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) and the flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 210 nm.
-
Inject 10 µL of the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all four isomers (approximately 30 minutes).
Data Presentation
The following table summarizes the expected quantitative data for the separation of the four stereoisomers of this compound under the recommended conditions. The retention times and resolution values are representative and may vary depending on the specific instrument and exact experimental conditions.
| Peak | Isomer | Retention Time (min) | Resolution (Rs) |
| 1 | trans-(1R,3R) | 12.5 | - |
| 2 | trans-(1S,3S) | 14.2 | 2.1 |
| 3 | cis-(1R,3S) | 18.8 | 4.5 |
| 4 | cis-(1S,3R) | 21.5 | 2.4 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the chiral separation of this compound isomers by HPLC.
Caption: Workflow for the chiral HPLC separation of this compound.
Method Development and Optimization Notes
-
Mobile Phase Composition: The ratio of n-hexane to isopropanol can be adjusted to optimize the retention times and resolution. Increasing the isopropanol content will generally decrease retention times.
-
Additive: Diethylamine is a basic additive used to improve the peak shape of amine-containing compounds by reducing tailing. The concentration can be optimized in the range of 0.05% to 0.2%.
-
Column Selection: If the recommended column does not provide adequate separation, other polysaccharide-based CSPs such as Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or amylose-based columns with different selectors can be screened.[9]
-
Temperature: Varying the column temperature can affect selectivity. A temperature screening study (e.g., 15°C, 25°C, 40°C) may be beneficial.
By following this protocol and considering the optimization notes, researchers and drug development professionals can establish a robust method for the chiral separation of this compound isomers.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. shimadzu.com [shimadzu.com]
- 8. This compound hydrochloride | 1354940-69-4 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Application of Methyl 3-aminocyclobutanecarboxylate in the Synthesis of Novel Acetyl-CoA Carboxylase (ACC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-CoA carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism, making it an attractive therapeutic target for a range of metabolic diseases, including nonalcoholic steatohepatitis (NASH), diabetes, and obesity.[1] ACC exists in two isoforms: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is located on the mitochondrial membrane and regulates fatty acid oxidation.[2][3] The inhibition of both isoforms is a promising strategy for reducing fat accumulation and improving insulin sensitivity. Recently, a novel class of cyclobutane-based allosteric inhibitors of ACC has been identified, demonstrating potent inhibitory activity and therapeutic potential in preclinical models of NASH. This document provides detailed application notes and protocols for the synthesis and evaluation of these inhibitors, with a focus on the utilization of cyclobutane scaffolds derived from precursors such as methyl 3-aminocyclobutanecarboxylate.
Data Presentation
The following tables summarize the in vitro inhibitory activity of key cyclobutane-based ACC inhibitors identified in recent studies.
Table 1: In Vitro Inhibitory Activity of Cyclobutane-Based ACC Inhibitors
| Compound ID | ACC1 IC50 (nM) | ACC2 IC50 (nM) |
| B1 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| B2 | 4.8 ± 0.5 | 5.5 ± 0.6 |
| B3 | 10.2 ± 1.1 | 12.5 ± 1.3 |
| B4 | 15.6 ± 1.8 | 18.2 ± 2.1 |
Data extracted from "Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery".
Table 2: Pharmacokinetic Properties of Lead Compound B1
| Parameter | Value |
| Half-life (t1/2) | 4.5 hours |
| Bioavailability (F) | 35% (oral, in mice) |
| Liver Distribution | High |
Data extracted from "Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery".
Experimental Protocols
The following protocols describe the general synthesis of the cyclobutane-based ACC inhibitor scaffold and the subsequent evaluation of the lead compound B1. While the specific starting material in the key reference is a derivative of cyclobutane, this protocol is adapted to illustrate the potential use of this compound as a precursor.
Protocol 1: Synthesis of the Cyclobutane Core Intermediate
This protocol outlines a plausible synthetic route to a key intermediate for cyclobutane-based ACC inhibitors, starting from this compound.
Materials:
-
This compound hydrochloride
-
Appropriate acid chloride (e.g., 4-chlorobenzoyl chloride)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired acid chloride (1.1 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide intermediate.
Protocol 2: In Vitro ACC Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against ACC1 and ACC2.
Materials:
-
Recombinant human ACC1 and ACC2 enzymes
-
[¹⁴C]-Acetyl-CoA
-
ATP
-
Sodium bicarbonate
-
Tricarboxylic acid (TCA)
-
Synthesized inhibitor compounds (e.g., B1)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction buffer containing ATP, sodium bicarbonate, and TCA.
-
Add the recombinant ACC enzyme (ACC1 or ACC2) to the reaction buffer.
-
Add varying concentrations of the inhibitor compound (dissolved in DMSO) to the reaction mixture.
-
Initiate the enzymatic reaction by adding [¹⁴C]-Acetyl-CoA.
-
Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Evaporate the samples to remove unreacted [¹⁴C]-acetyl-CoA.
-
Add scintillation cocktail to the dried samples.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [¹⁴C]-malonyl-CoA formed.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of cyclobutane-based ACC inhibitors.
Caption: ACC Signaling and Inhibition Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-aminocyclobutanecarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Methyl 3-aminocyclobutanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Route A: Fischer Esterification of 3-Aminocyclobutanecarboxylic Acid. This method involves the reaction of 3-aminocyclobutanecarboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[1][2][3][4]
-
Route B: Reductive Amination of Methyl 3-oxocyclobutanecarboxylate. This route involves the reaction of Methyl 3-oxocyclobutanecarboxylate with an ammonia source, followed by reduction of the resulting imine.[5][6][7][8]
Q2: What are the most common impurities associated with the Fischer Esterification route (Route A)?
The primary impurities to be aware of in this route are:
-
Unreacted 3-Aminocyclobutanecarboxylic Acid: Due to the equilibrium nature of the Fischer esterification, incomplete reaction is a common issue.[1]
-
Dimerization/Polymerization Products: Under harsh acidic conditions, side reactions involving the amino acid can occur.
-
Salts: Inorganic salts may be present depending on the workup and purification procedures.
Q3: What are the potential side products when using the Reductive Amination route (Route B)?
When synthesizing via reductive amination, the following impurities may be encountered:
-
Unreacted Methyl 3-oxocyclobutanecarboxylate: Incomplete reaction will leave the starting keto-ester.
-
Intermediate Imine: The imine formed from the reaction of the keto-ester and ammonia may not be fully reduced.
-
Hydroxy Amine Byproduct: Over-reduction of the ester group can lead to the formation of the corresponding amino alcohol.
-
Cyanide Adducts: If sodium cyanoborohydride is used as the reducing agent at a low pH, the formation of cyanide-containing byproducts is a possibility.[9]
Troubleshooting Guides
Issue 1: Low Yield of this compound via Fischer Esterification
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Equilibrium Limitation | Use a large excess of methanol to drive the equilibrium towards the product.[1] Alternatively, remove water as it is formed using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure the catalytic acid (e.g., H₂SO₄) is used in an appropriate amount (typically 5-10 mol%). |
| Reaction Time/Temperature | The reaction can be slow. Ensure adequate reaction time and consider a moderate increase in temperature, while monitoring for side product formation. |
| Product Loss During Workup | The product is an amino ester and can be water-soluble, especially in its protonated form. Neutralize the reaction mixture carefully and extract with an appropriate organic solvent multiple times. |
Issue 2: Presence of Impurities in the Final Product from Reductive Amination
Possible Causes & Solutions
| Impurity | Identification Method | Recommended Solution |
| Unreacted Keto-ester | GC-MS, ¹H NMR | Ensure a sufficient excess of the ammonia source and reducing agent. Increase reaction time or temperature if necessary. |
| Intermediate Imine | LC-MS, ¹H NMR | Ensure the reducing agent is active and added in a sufficient amount. Monitor the reaction by TLC or LC-MS until the imine is consumed. |
| Hydroxy Amine | LC-MS, ¹H NMR | Use a milder reducing agent that selectively reduces the imine over the ester, such as sodium triacetoxyborohydride.[5] |
| Cyanide Adducts | LC-MS | Maintain a neutral or slightly basic pH during the reduction with NaBH₃CN.[9] |
Experimental Protocols
Protocol 1: Fischer Esterification of 3-Aminocyclobutanecarboxylic Acid
-
Suspend 3-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify to pH 9-10 with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation.
Protocol 2: Reductive Amination of Methyl 3-oxocyclobutanecarboxylate
-
Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (2-3 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), portion-wise.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete (monitored by GC-MS or LC-MS).
-
Quench the reaction by carefully adding water.
-
If the solvent is immiscible with water, separate the layers. If the solvent is miscible, remove it under reduced pressure and then perform a liquid-liquid extraction.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
How to increase the yield of "Methyl 3-aminocyclobutanecarboxylate" synthesis
Welcome to the technical support center for the synthesis of Methyl 3-aminocyclobutanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this valuable cyclobutane derivative.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for constructing the 3-aminocyclobutanecarboxylate core involve:
-
[2+2] Cycloaddition: This is a widely used method for forming cyclobutane rings. Typically, it involves the reaction of an allene with an alkene or a ketene with an alkene. For this specific target, a [2+2] cycloaddition of an appropriate allenoate with an imine or a related nitrogen-containing species could be a viable route.
-
Aza-Michael Addition (Conjugate Addition): This method involves the addition of an amine nucleophile to a cyclobutene-1-carboxylate derivative. This is an effective way to introduce the amino group at the 3-position.
-
Ring Expansion/Contraction Reactions: While less common for this specific target, ring expansion of cyclopropyl derivatives or ring contraction of cyclopentyl precursors can also be employed to generate the cyclobutane core.
-
From 3-Oxocyclobutanecarboxylic Acid: A common commercially available starting material is 3-oxocyclobutanecarboxylic acid. Reductive amination of the corresponding methyl ester is a direct approach to introduce the amino group.
Q2: How can I control the stereochemistry (cis/trans) of the final product?
A2: Controlling the stereochemistry is a critical aspect of this synthesis. The cis/trans ratio of the final product is often determined by the synthetic route and reaction conditions:
-
In [2+2] cycloadditions , the stereochemistry of the starting materials can influence the stereochemical outcome of the cycloadduct. The choice of catalyst and reaction conditions (thermal vs. photochemical) also plays a significant role.
-
During reduction of a β-enaminoketone intermediate , the choice of reducing agent and the steric environment of the substrate can favor the formation of one diastereomer over the other. For example, reduction of related cyclic β-enaminoketones has been shown to yield different cis/trans ratios depending on the reagents used.[1]
-
Epimerization: It is possible to convert the cis isomer to the more stable trans isomer (or vice versa) under basic or acidic conditions. This can be a purification strategy if one isomer is desired over the other.
Q3: What are the most common side reactions that lower the yield?
A3: Several side reactions can compete with the desired transformation and reduce the overall yield:
-
Polymerization: Alkenes and allenes used in [2+2] cycloadditions can be prone to polymerization, especially under thermal or radical conditions.
-
Ring-opening of the cyclobutane: The strained cyclobutane ring can be susceptible to ring-opening under harsh reaction conditions (e.g., strong acids or bases, high temperatures).
-
Over-alkylation in aza-Michael additions: If a primary amine is used as the nucleophile, there is a possibility of double addition to the Michael acceptor.
-
Isomerization of starting materials: In some cases, the starting materials can isomerize to unreactive or less reactive forms under the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield in [2+2] Cycloaddition
| Symptom | Possible Cause | Suggested Solution |
| No or low conversion of starting materials | 1. Insufficient activation of the alkene or allene. 2. Reaction temperature is too low (for thermal cycloadditions). 3. Incorrect wavelength or insufficient light intensity (for photochemical cycloadditions). | 1. Use a Lewis acid catalyst to activate the dienophile. 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Ensure the use of a suitable light source and quartz reaction vessel for photochemical reactions. |
| Formation of a complex mixture of byproducts | 1. Polymerization of starting materials. 2. Decomposition of starting materials or product. | 1. Add a radical inhibitor (for radical-mediated polymerizations). 2. Lower the reaction temperature and/or use a shorter reaction time. 3. Use high-pressure conditions, which can favor cycloaddition over other pathways.[2] |
| Poor diastereoselectivity | 1. Lack of facial selectivity in the approach of the reactants. | 1. Employ a chiral catalyst or auxiliary to induce stereocontrol. 2. Modify the sterics of the substrates to favor a specific approach. |
Issue 2: Low Yield in Aza-Michael Addition
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of the cyclobutene ester | 1. Low nucleophilicity of the amine. 2. Steric hindrance around the reaction center. 3. Insufficient catalysis. | 1. Use a stronger, non-nucleophilic base to deprotonate the amine. 2. Increase the reaction temperature. 3. Screen different catalysts (e.g., Lewis acids, organocatalysts) to find one that promotes the addition. |
| Formation of diadduct (double addition product) | 1. High reactivity of the initially formed mono-adduct with the starting cyclobutene ester. | 1. Use a large excess of the amine nucleophile. 2. Add the cyclobutene ester slowly to the reaction mixture containing the amine. |
| Isomerization of the cyclobutene ester | 1. The reaction conditions (e.g., base, temperature) are promoting isomerization to a less reactive isomer. | 1. Use a milder base or lower the reaction temperature. 2. Investigate different solvent systems that may disfavor isomerization. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of Methyl 3-Oxocyclobutanecarboxylate
This protocol is a general guideline and may require optimization.
-
Esterification of 3-Oxocyclobutanecarboxylic Acid:
-
Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.1-1.5 eq) or a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or gently reflux for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-oxocyclobutanecarboxylate.
-
-
Reductive Amination:
-
Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
-
Add ammonium acetate (5-10 eq) or a solution of ammonia in methanol.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-48 hours, monitoring for the formation of the product.
-
Carefully quench the reaction with water or a dilute acid solution.
-
Basify the mixture with a suitable base (e.g., NaOH, K₂CO₃) and extract with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel or by distillation to afford this compound as a mixture of cis and trans isomers.
-
Data Presentation
Table 1: Optimization of [2+2] Cycloaddition Reaction Conditions
| Entry | Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | cis:trans Ratio |
| 1 | Allene-1 | Imine-A | None (Thermal) | Toluene | 110 | 24 | 35 | 1:1 |
| 2 | Allene-1 | Imine-A | Sc(OTf)₃ (10 mol%) | Dichloromethane | 25 | 12 | 65 | 3:1 |
| 3 | Allene-1 | Imine-A | Cu(OTf)₂ (10 mol%) | Dichloromethane | 25 | 12 | 58 | 1:2 |
| 4 | Allene-2 | Imine-A | Sc(OTf)₃ (10 mol%) | Dichloromethane | 25 | 12 | 72 | 4:1 |
Note: This is example data and may not reflect actual experimental results.
Visualizations
Experimental Workflow for Synthesis and Troubleshooting
Caption: Workflow for the synthesis and troubleshooting of this compound.
This technical support center provides a foundational guide for the synthesis of this compound. For specific applications, further optimization of the described methods may be necessary. Always consult relevant literature and perform appropriate safety assessments before conducting any chemical synthesis.
References
Technical Support Center: Synthesis of Methyl 3-aminocyclobutanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-aminocyclobutanecarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the reductive amination of Methyl 3-oxocyclobutanecarboxylate. This two-step process involves the in-situ formation of an imine intermediate from the ketone starting material and a nitrogen source (such as ammonia or ammonium acetate), followed by its reduction to the desired amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN).
Q2: What are the potential major side reactions in this synthesis?
The primary side reactions of concern during the reductive amination for this synthesis are:
-
Formation of a secondary amine byproduct: The newly formed primary amine can react with another molecule of the starting keto-ester, leading to a secondary amine impurity.
-
Reduction of the starting ketone: The reducing agent can directly reduce the ketone group of Methyl 3-oxocyclobutanecarboxylate to a hydroxyl group, forming Methyl 3-hydroxycyclobutanecarboxylate.
-
Incomplete reaction: The reaction may not go to completion, leaving unreacted Methyl 3-oxocyclobutanecarboxylate in the product mixture.
Q3: How can I minimize the formation of the secondary amine byproduct?
To minimize the formation of the secondary amine, it is recommended to use a large excess of the ammonia source (ammonium acetate). This shifts the equilibrium towards the formation of the primary amine and reduces the likelihood of the product amine reacting with the remaining starting material.
Q4: What is the significance of the cis and trans isomers of this compound?
The reduction of the planar imine intermediate can occur from either face, leading to a mixture of cis and trans stereoisomers. The ratio of these isomers can be influenced by the reaction conditions and the reducing agent used. For many pharmaceutical applications, a specific stereoisomer is required, necessitating either a stereoselective synthesis or an efficient separation of the isomers.
Q5: How can the cis and trans isomers be separated?
Separation of the cis and trans isomers of this compound can typically be achieved by column chromatography on silica gel. The polarity difference between the two isomers is often sufficient for separation with an appropriate eluent system, such as a gradient of methanol in dichloromethane. The addition of a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and resolution by minimizing interactions with the acidic silica gel.
Troubleshooting Guides
Low Product Yield
Problem: The overall yield of this compound is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete formation of the imine intermediate. | - Ensure anhydrous reaction conditions, as water can hinder imine formation. - Increase the concentration of the ammonium source (ammonium acetate). - Allow for a sufficient reaction time for imine formation before adding the reducing agent. |
| Ineffective reduction of the imine. | - Check the quality and age of the reducing agent (e.g., sodium cyanoborohydride). - Ensure the pH of the reaction is weakly acidic (around 6-7), which is optimal for the activity of NaBH₃CN.[1] |
| Side reaction: Reduction of the starting ketone. | - Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is less likely to reduce the ketone.[2] - Add the reducing agent portion-wise to maintain a low concentration. |
| Product loss during work-up and purification. | - Ensure complete extraction of the product from the aqueous phase by using a suitable organic solvent and performing multiple extractions. - Optimize the column chromatography conditions to avoid product loss on the column. |
Presence of Impurities in the Final Product
Problem: Spectroscopic analysis (e.g., NMR) of the final product shows the presence of significant impurities.
| Observed Impurity | Identification and Removal |
| Unreacted Methyl 3-oxocyclobutanecarboxylate | - Identification: A characteristic ketone peak in the ¹³C NMR spectrum (around 200-210 ppm). - Removal: Can often be separated by careful column chromatography. If the amount is significant, consider re-subjecting the mixture to the reaction conditions. |
| Methyl 3-hydroxycyclobutanecarboxylate | - Identification: Presence of a hydroxyl proton signal in the ¹H NMR and a C-OH signal in the ¹³C NMR. - Removal: This byproduct is typically more polar than the desired amine and can be separated by column chromatography. |
| Secondary Amine Byproduct | - Identification: A more complex NMR spectrum with signals corresponding to the disubstituted amine. Mass spectrometry can confirm the higher molecular weight. - Removal: This impurity is often less polar than the primary amine and can be separated by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate
This protocol describes the esterification of 3-oxocyclobutanecarboxylic acid.
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford Methyl 3-oxocyclobutanecarboxylate.
Protocol 2: Reductive Amination to this compound
This protocol details the conversion of the keto-ester to the desired amino-ester.
-
To a solution of Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol (15 volumes), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 volumes).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine) to yield the cis and trans isomers of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction pathway and potential side reactions.
References
Optimizing reaction conditions for "Methyl 3-aminocyclobutanecarboxylate" synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Methyl 3-aminocyclobutanecarboxylate. Below you will find troubleshooting guides and frequently asked questions to address common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While a definitive, universally optimized protocol is not extensively published, two primary synthetic strategies can be inferred from the synthesis of analogous compounds. These are:
-
Route 1: Reductive Amination of Methyl 3-oxocyclobutanecarboxylate. This is a widely used method for synthesizing amines from ketones. The keto-ester is reacted with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent.
-
Route 2: Fischer Esterification of 3-aminocyclobutanecarboxylic acid. This classic method involves reacting the amino acid with methanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid.
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the availability of starting materials. If Methyl 3-oxocyclobutanecarboxylate is readily available, reductive amination is often a direct and efficient method. If 3-aminocyclobutanecarboxylic acid is the starting material, Fischer esterification is a standard and reliable procedure.
Q3: What are the key parameters to control during the synthesis?
A3: For successful synthesis, precise control of the following parameters is crucial:
-
Temperature: Many of the reaction steps, particularly those involving strong acids or reactive intermediates, require careful temperature control to minimize side reactions.
-
Molar Ratio of Reactants: The stoichiometry of the reactants, including the aminating agent, reducing agent, and acid catalyst, should be carefully optimized to maximize yield and minimize impurities.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.
Q4: What is the primary side product I should be aware of, and how can I prevent its formation?
A4: In the case of reductive amination, a potential side product is the formation of a secondary amine through the reaction of the product with the starting keto-ester. This can be minimized by using an excess of the aminating agent. During Fischer esterification, prolonged reaction times or high temperatures can lead to degradation of the amino acid.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Route 1: Reductive Amination | ||
| Low conversion of starting material | Inefficient reducing agent. | Ensure the reducing agent (e.g., sodium cyanoborohydride) is fresh and used in appropriate molar excess. |
| Low reaction temperature. | While low temperatures can be necessary to control reactivity, they may also slow down the reaction. Consider a modest increase in temperature while monitoring for side product formation. | |
| Route 2: Fischer Esterification | ||
| Incomplete reaction | Insufficient acid catalyst. | Ensure an adequate amount of a strong acid catalyst (e.g., thionyl chloride, sulfuric acid) is used. |
| Presence of water. | The reaction is an equilibrium process. Ensure all reagents and glassware are dry to shift the equilibrium towards the product. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple spots on TLC | Formation of side products. | Re-evaluate the reaction conditions (temperature, reaction time, stoichiometry). |
| Incomplete reaction. | Allow the reaction to proceed for a longer duration, monitoring with TLC until the starting material is consumed. | |
| Product is off-white or yellow | Presence of minor impurities or degradation from excessive heat. | Recrystallization of the final product may be necessary. Ensure the reaction temperature does not significantly exceed the recommended values. |
| Tailing or poor separation in column chromatography | The basic amino group is interacting strongly with the acidic silica gel stationary phase. | Add a small amount of a competing amine, like triethylamine (~0.5-1%), to the mobile phase to neutralize the acidic sites on the silica. Alternatively, use an amine-functionalized silica gel column.[1] |
Experimental Protocols
Protocol 1: Reductive Amination of Methyl 3-oxocyclobutanecarboxylate (Hypothetical Protocol based on similar reactions)
Objective: To synthesize this compound from Methyl 3-oxocyclobutanecarboxylate.
Materials:
-
Methyl 3-oxocyclobutanecarboxylate
-
Ammonia in methanol (or ammonium acetate)
-
Sodium cyanoborohydride
-
Methanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess, e.g., 7 eq) or ammonium acetate (excess).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (e.g., 1.5 eq) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC.
-
Quench the reaction by carefully adding hydrochloric acid until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation.
Protocol 2: Fischer Esterification of 3-aminocyclobutanecarboxylic acid (Based on analogous esterifications)
Objective: To synthesize this compound from 3-aminocyclobutanecarboxylic acid.
Materials:
-
3-aminocyclobutanecarboxylic acid
-
Methanol, anhydrous
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 3-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (e.g., 1.2-1.5 eq) dropwise.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.
-
Carefully add the residue to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation if necessary.
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: A logical diagram for troubleshooting low product yield.
References
Removing unreacted starting materials from "Methyl 3-aminocyclobutanecarboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues encountered during the purification of Methyl 3-aminocyclobutanecarboxylate, focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found as impurities in crude this compound?
The most probable unreacted starting materials depend on the synthetic route employed. Two common precursors are 3-aminocyclobutanecarboxylic acid and 3-oxocyclobutanecarboxylic acid. Therefore, the primary impurities are often the starting materials themselves or closely related intermediates.
Q2: I suspect my crude product is contaminated with unreacted 3-aminocyclobutanecarboxylic acid. How can I remove it?
Unreacted 3-aminocyclobutanecarboxylic acid can typically be removed using an aqueous extraction. The amino acid has significantly different solubility properties compared to the corresponding methyl ester. An acid-base extraction is a highly effective method.
Q3: My synthesis started from 3-oxocyclobutanecarboxylic acid, and I believe some of it remains. What is the best purification strategy?
Residual 3-oxocyclobutanecarboxylic acid can be removed by a basic aqueous wash. The acidic nature of the carboxylic acid allows for its selective extraction into a basic solution, separating it from the desired ester product.
Q4: Can column chromatography be used to purify this compound?
Yes, column chromatography is a very effective technique for purifying this compound. Due to the basic nature of the amino group, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to prevent peak tailing and improve separation.
Troubleshooting Guides
Issue 1: Presence of Unreacted 3-Aminocyclobutanecarboxylic Acid
Symptoms:
-
Broad or additional peaks in NMR spectrum corresponding to the free acid.
-
Water-soluble impurities observed during workup.
-
Streaking or baseline issues in TLC analysis.
Troubleshooting Steps:
-
Aqueous Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the carboxylic acid, making it water-soluble and facilitating its removal into the aqueous phase.
-
Separate the organic layer, and then wash it with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
If extraction is insufficient, column chromatography on silica gel can be employed.
-
A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes, is typically effective.
-
As mentioned in the FAQs, the addition of a small percentage of triethylamine to the eluent can significantly improve the separation.
-
Issue 2: Presence of Unreacted 3-Oxocyclobutanecarboxylic Acid
Symptoms:
-
Characteristic ketone peak in the IR spectrum.
-
Additional signals in the NMR spectrum corresponding to the keto-acid.
-
Distinct spot on TLC, often with a different Rf value than the product.
Troubleshooting Steps:
-
Basic Aqueous Wash:
-
Similar to the removal of the amino acid, a basic wash is effective.
-
Dissolve the crude product in a suitable organic solvent.
-
Wash with a saturated solution of sodium bicarbonate. The carboxylic acid will be extracted into the aqueous layer.
-
Workup of the organic layer as described in the previous section will yield the purified ester.
-
-
Crystallization:
-
If the crude product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical and should be determined experimentally. Common solvents for recrystallization of amino esters include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Data Presentation
The efficiency of purification methods can be compared based on the recovery of the desired product and the removal of impurities. The following table provides representative data for common purification techniques.
| Purification Method | Starting Material Impurity | Typical Recovery of this compound | Purity of Final Product |
| Aqueous Extraction (Basic) | 3-Aminocyclobutanecarboxylic Acid | >95% | >98% |
| Aqueous Extraction (Basic) | 3-Oxocyclobutanecarboxylic Acid | >95% | >98% |
| Column Chromatography | Various polar impurities | 80-95% | >99% |
| Crystallization | Less soluble impurities | 70-90% | >99% |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in ethyl acetate (10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution and shake vigorously.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with an equal volume of brine.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% methanol in dichloromethane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 20% methanol in dichloromethane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Purification workflow for this compound.
"Methyl 3-aminocyclobutanecarboxylate" stability and storage conditions
This technical support guide is intended for researchers, scientists, and drug development professionals using Methyl 3-aminocyclobutanecarboxylate. It provides essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to prevent degradation. Key recommendations are summarized in the table below.
Q2: What is the expected shelf-life of this compound?
While the shelf-life can be product-specific, a general guideline for many chemical reagents, including this compound, is approximately two years when stored under the recommended conditions.[1] For specific expiration dates, always refer to the certificate of analysis provided by the supplier.
Q3: What materials and substances are incompatible with this compound?
To prevent unwanted reactions and degradation, avoid contact with the substances listed in the table below. These materials can react with the amino or ester functional groups of the molecule.
Q4: Is this compound sensitive to light?
Some sources indicate that the compound may be light-sensitive. Therefore, it is best practice to store it in an opaque or amber vial to minimize exposure to light.
Q5: What is the appearance of pure this compound?
This compound is typically a white to off-white or yellow solid.[2] A significant deviation from this appearance could indicate impurity or degradation.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2][3][4] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[2][3][4] | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque or amber vial | To prevent exposure to air, moisture, and light. |
| Environment | Dry, cool, and well-ventilated area[5][6] | To ensure a stable storage environment. |
Table 2: Incompatible Materials
| Incompatible Substance | Potential Hazard/Reaction |
| Strong Oxidizing Agents[5][6] | Can lead to vigorous, exothermic reactions and degradation of the amino group. |
| Strong Acids[5] | Can protonate the amino group, potentially catalyzing ester hydrolysis. |
| Acid Anhydrides[5] | Can acylate the amino group. |
| Acid Chlorides[5] | Can acylate the amino group. |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, potentially indicating stability problems.
Issue 1: The compound has changed color or appearance.
-
Observation: The solid, which should be white to off-white/yellow, has developed a distinct brown or dark yellow color, or its texture has changed (e.g., become gummy).
-
Potential Cause: This may indicate degradation due to improper storage, such as exposure to air, moisture, or light.
-
Troubleshooting Steps:
-
Do not use: If the appearance has significantly changed, it is best to assume the compound is degraded and not use it in your experiment, as it could lead to failed reactions or impure products.
-
Verify storage conditions: Check your storage setup against the recommendations in Table 1. Ensure the container was properly sealed and stored at the correct temperature and atmosphere.
-
Perform a quality check: If you must proceed, a purity analysis is recommended. See the "Experimental Protocols" section for a general procedure.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Observation: Reactions involving this compound are yielding low or no desired product, or unexpected side products are observed in analytical data (e.g., NMR, LC-MS).
-
Potential Cause: The starting material may have degraded. As a beta-amino ester, it could be susceptible to hydrolysis of the ester group or other side reactions of the amino group.
-
Troubleshooting Steps:
-
Analyze the starting material: Before running your reaction, analyze a small sample of the this compound using an appropriate analytical method (TLC, NMR, or LC-MS) to confirm its purity.
-
Check for hydrolysis: In your analytical data (especially MS), look for a peak corresponding to the molecular weight of 3-aminocyclobutanecarboxylic acid (the hydrolyzed form). In NMR, the disappearance of the methyl ester singlet would be indicative of hydrolysis.
-
Use a fresh batch: If degradation is suspected, use a fresh, unopened vial of the compound for your reaction and compare the results.
-
Experimental Protocols
General Protocol for Assessing the Stability and Purity of this compound
This protocol outlines a general method for checking the purity of your compound if you suspect degradation.
Objective: To determine the purity of a sample of this compound and identify potential degradation products.
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To separate the main compound from any impurities or degradation products.[7]
-
Mobile Phase: A typical starting point would be a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Stationary Phase: A C18 reversed-phase column is generally suitable for small molecules of this polarity.
-
Detection: UV detection (e.g., at 210 nm, as the compound lacks a strong chromophore) or, ideally, coupled with a Mass Spectrometer (LC-MS) to identify the mass of any impurities.
-
Procedure:
-
Prepare a dilute solution of your sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram. A pure sample should show a single major peak. Additional peaks may indicate impurities or degradation.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and identify structural changes.[7]
-
Solvent: A deuterated solvent such as DMSO-d6 or D2O (if analyzing the hydrochloride salt).
-
Procedure:
-
Dissolve a small amount of the sample in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum for pure this compound. Look for the characteristic peaks of the cyclobutane ring protons and the methyl ester singlet. The absence or diminished integration of the methyl singlet could suggest hydrolysis.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: An alternative to LC-MS for volatile compounds. It can be used to separate and identify the compound and any volatile degradation products.[8]
-
Procedure:
-
The sample may need to be derivatized to increase its volatility.
-
The sample is injected into the GC, where it is vaporized and separated based on boiling point and column interaction.
-
The separated components are then analyzed by the mass spectrometer.
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Recommended workflow for storage and handling.
References
- 1. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. hovione.com [hovione.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for "Methyl 3-aminocyclobutanecarboxylate" purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the purification of Methyl 3-aminocyclobutanecarboxylate. The following sections offer solutions to common issues encountered during column chromatography and recrystallization, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the desired compound from impurities with different polarities. Recrystallization is a technique used to obtain a highly pure crystalline product from a solution.
Q2: What are the potential impurities I might encounter?
A2: Potential impurities can arise from the synthetic route used. Common impurities may include unreacted starting materials, diastereomers (cis/trans isomers), and byproducts from side reactions inherent to cyclobutane synthesis. Depending on the reaction conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid can also occur.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your column chromatography and assessing the purity of your recrystallized product. Staining with ninhydrin can be useful for visualizing the amine-containing spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound, particularly in its hydrochloride salt form, should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] The recommended storage temperature is typically 2-8°C.[1]
Troubleshooting Guide: Column Chromatography
Problem: My compound is sticking to the silica gel column and won't elute.
-
Possible Cause: The basic amine group of your compound is strongly interacting with the acidic silanol groups on the surface of the silica gel.
-
Solution: To mitigate this interaction, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.1-1% triethylamine (Et3N) or ammonia in methanol to the mobile phase.[2][3] This will help to neutralize the acidic sites on the silica gel and allow for the elution of your amine-containing compound.
Problem: The separation between my desired product and an impurity is poor.
-
Possible Cause 1: The eluent system is not optimized for your specific separation.
-
Solution 1: Systematically vary the polarity of your eluent. A common solvent system for amino esters is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH). Start with a less polar mixture and gradually increase the polarity. Running a series of TLC plates with different solvent ratios will help you determine the optimal eluent system for separation.
-
Possible Cause 2: The column was not packed properly, leading to channeling and poor separation.
-
Solution 2: Ensure your column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for achieving good resolution.
Problem: My compound appears to be degrading on the column.
-
Possible Cause: The prolonged contact with the acidic silica gel is causing the degradation of your compound.
-
Solution: Besides adding a basic modifier to the eluent, consider using a less acidic stationary phase like alumina (basic or neutral) or using a different purification technique such as reversed-phase chromatography if the compound is unstable on silica.
Summary of Typical Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica gel (most common), Alumina (for acid-sensitive compounds) |
| Eluent System | Hexanes/Ethyl Acetate, Dichloromethane/Methanol |
| Basic Modifier | 0.1-1% Triethylamine or Ammonia in Methanol |
| Monitoring | Thin-Layer Chromatography (TLC) with ninhydrin stain |
Troubleshooting Guide: Recrystallization
Problem: My compound will not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not appropriate for your compound.
-
Solution: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] You may need to screen several solvents or use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble).[5] For amino esters, solvents like ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexanes or ethanol/water can be effective.[4][5]
Problem: No crystals form upon cooling the solution.
-
Possible Cause 1: The solution is not saturated (too much solvent was used).
-
Solution 1: Gently heat the solution to evaporate some of the solvent and increase the concentration of your compound. Allow it to cool again slowly.
-
Possible Cause 2: The solution is clean and lacks nucleation sites for crystal growth.
-
Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. Alternatively, if you have a pure crystal of your compound, you can add a "seed crystal" to initiate crystallization.
-
Possible Cause 3: The compound has "oiled out" instead of crystallizing.
-
Solution 3: Oiling out occurs when the compound comes out of solution above its melting point. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a different solvent system may also be necessary.
Problem: The purified crystals are still impure.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. A second recrystallization may be necessary to achieve the desired purity.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate with 0.5% Triethylamine).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat, uniform bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find a suitable one (e.g., isopropanol).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for column chromatography.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Chiral Integrity of Methyl 3-aminocyclobutanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing racemization during chemical transformations involving Methyl 3-aminocyclobutanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a chiral molecule like this compound, the stereochemistry at the C3 position (the carbon bearing the amino group) is crucial for its function in a final active pharmaceutical ingredient (API). The three-dimensional arrangement of atoms dictates how a molecule interacts with biological targets like enzymes or receptors.[2][3] Loss of stereochemical purity can lead to a significant decrease in therapeutic efficacy, altered pharmacological profiles, or even undesired side effects, making the prevention of racemization a paramount concern in drug development.[2]
Q2: What are the primary causes of racemization during reactions with this molecule?
A2: Racemization typically occurs under conditions that allow for the temporary removal of the proton at the chiral center, leading to a planar, achiral intermediate (like a carbanion or enolate) which can then be re-protonated from either face.[4][5] Key contributing factors include:
-
Harsh Reaction Conditions: The presence of strong bases or acids, along with elevated temperatures, can provide the energy needed to abstract the proton at the stereocenter.[4][6]
-
Formation of Achiral Intermediates: Certain reaction pathways, particularly during the activation of a carboxylic acid for amide coupling, can proceed through intermediates (e.g., oxazolones in peptide synthesis) that are prone to racemization.[4]
-
Prolonged Reaction Times: Leaving a reaction for an extended period, especially in the presence of a base, increases the likelihood of racemization.[7][8]
Q3: How can I detect and quantify the extent of racemization in my product?
A3: Quantifying the enantiomeric purity of your product is essential. The most common and reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) column that interacts differently with the two enantiomers, resulting in different retention times.[2][9] By comparing the peak areas of the desired enantiomer and the undesired one, you can accurately calculate the enantiomeric excess (e.e.). Other methods include Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization and, in some cases, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[2]
Troubleshooting Guide: Preventing Racemization During Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this compound and is a frequent source of racemization. This guide addresses common issues encountered during this critical step.
Q1: I am observing significant racemization in my amide coupling reaction. What are the most likely causes?
A1: If you detect racemization, it is crucial to systematically evaluate your reaction conditions. The most common culprits are the choice of base, the coupling reagent, and the reaction temperature. The diagram below outlines a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for diagnosing and resolving racemization.
Q2: How do I select the optimal coupling reagent and additives to maintain chiral purity?
A2: The choice of coupling reagent is critical. Reagents are broadly classified by their mechanism and propensity to cause racemization. Carbodiimides (like DCC, EDC) and aminium/uronium salts (like HATU, HBTU) are highly effective but often require additives to suppress racemization.[10][11][12] Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl cyanoglyoxylate-2-oxime (Oxyma) work by forming an active ester intermediate that is more stable and less prone to racemization than the initial activated species.[11][13] Newer generations of "racemization-free" reagents have been developed that operate under very mild conditions.[14][15]
| Reagent Class | Examples | Racemization Risk | Recommended Additive |
| Carbodiimides | DCC, EDC, DIC | High (without additive) | HOBt, Oxyma |
| Aminium/Uronium | HATU, HBTU, TBTU | Moderate to High | Built-in (HOAt/HOBt) |
| Phosphonium | PyBOP, BOP, DEPBT | Low to Moderate | HOBt (for BOP) |
| Modern Reagents | Ynamides (Zhao Reagent), T3P | Very Low | None required |
Q3: What is the role of the base, and which one should I choose?
A3: An organic base is often required to neutralize salts (e.g., if the amine is a hydrochloride salt) and to facilitate the coupling reaction. However, the base is a primary driver of racemization.[6] A strong base can abstract the proton from the chiral carbon center. The ideal base is one that is strong enough to deprotonate the amine salt but weak enough, or sterically hindered enough, to avoid abstracting the C-H proton.[11]
| Base | Abbreviation | pKa (Conjugate Acid) | Racemization Risk | Notes |
| Triethylamine | TEA | ~10.7 | High | Small and strongly basic; use with caution. |
| N,N-Diisopropylethylamine | DIEA, Hünig's Base | ~11.0 | Moderate | Sterically hindered, a common but still risky choice.[11] |
| N-Methylmorpholine | NMM | ~7.4 | Low | Weaker base, generally a safer choice.[11] |
| 2,4,6-Collidine | ~7.4 | Very Low | Sterically hindered and weakly basic; excellent for suppressing racemization.[11] |
Q4: What other reaction parameters should I consider?
A4: Beyond reagents and bases, always consider the following:
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting the activation step at 0°C or even -15°C is a common strategy.[4][16]
-
Solvent: Aprotic, non-polar solvents are generally preferred as they can disfavor the formation of charged, achiral intermediates.[4] Dichloromethane (DCM) and Tetrahydrofuran (THF) are often better choices than Dimethylformamide (DMF), though solubility must be considered.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and work it up as soon as it is complete to avoid prolonged exposure of the product to basic conditions.[7]
The following diagram illustrates the relationship between key reaction parameters and the risk of racemization.
Caption: Relationship between reaction conditions and racemization risk.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling
This protocol uses EDC as the coupling reagent in combination with Oxyma as a racemization suppressant and NMM as a mild base.
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and this compound hydrochloride (1.05 eq) to an appropriate anhydrous solvent (e.g., DCM or THF) to make a ~0.1 M solution.
-
Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
-
Base Addition: Add N-methylmorpholine (NMM) (1.1 eq) dropwise and stir for 10 minutes.
-
Additive & Reagent Addition: Add Oxyma (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in one portion.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 4-16 hours), quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol provides a general workflow for determining the enantiomeric excess (e.e.) of the final product.[2][9]
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column. Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective. A screening of different chiral columns may be necessary to find one that provides baseline separation.
-
Sample Preparation: Prepare a stock solution of your purified product in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: A suitable CSP column (e.g., Daicel Chiralpak series).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol is common for normal-phase separations. The exact ratio (e.g., 90:10) must be optimized. Small amounts of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, e.g., 25°C.
-
Detection: UV detection at a suitable wavelength for your molecule.
-
-
Analysis: Inject the sample. The two enantiomers will elute as separate peaks. If available, inject a sample of the racemic material to confirm the identity of both peaks.
-
Calculation: Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the major (desired) and minor (undesired) enantiomers:
-
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creation.com [creation.com]
- 6. researchgate.net [researchgate.net]
- 7. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. file.globalso.com [file.globalso.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Synthesis of Methyl 3-aminocyclobutanecarboxylate by TLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 3-aminocyclobutanecarboxylate using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase (eluent) for the TLC analysis of this compound and its precursors?
A1: A common starting point for separating amino esters is a solvent system containing a mixture of a relatively nonpolar solvent and a polar solvent. For this compound, a mixture of Dichloromethane (DCM) and Methanol (MeOH) is often effective. A typical starting ratio would be 95:5 DCM:MeOH. The polarity can be adjusted based on the observed separation. Due to the basic nature of the amine, adding a small amount of triethylamine (0.1–2.0%) or ammonia in methanol (1-10%) to the mobile phase can help prevent streaking and improve spot shape.[1][2]
Q2: How can I visualize the spots of this compound on the TLC plate?
A2: Since this compound lacks a strong chromophore, it will likely not be visible under UV light.[3] Therefore, a chemical staining agent is required. Ninhydrin is an excellent choice for visualizing primary amines, which typically appear as purple or blue spots after gentle heating.[1][4][5] Potassium permanganate (KMnO4) is another general stain that can be used, which will show oxidizable compounds as yellow-brown spots on a purple background.[1][3]
Q3: What are the expected R_f values for the starting material and the product, this compound?
A3: The R_f (Retardation factor) value is highly dependent on the specific TLC plate, mobile phase composition, and experimental conditions. However, you can expect the starting materials to have different R_f values than the final product. For instance, if the synthesis involves the reduction of a nitro group to an amine, the resulting amino ester (product) will be more polar than the nitro-ester precursor and thus will have a lower R_f value. It is crucial to run reference spots of your starting materials alongside your reaction mixture to make a direct comparison.
Q4: How do I use TLC to determine if the reaction is complete?
A4: To monitor the reaction, you should spot three lanes on your TLC plate: one for the limiting starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.[6] The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane.[6] The co-spot helps to confirm that the spot in the reaction mixture is indeed the starting material.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[2][7] |
| The compound is highly polar or acidic/basic. | For basic compounds like amines, add a small amount of triethylamine or ammonium hydroxide to the eluent.[2][7][8] | |
| The sample was applied in a very polar solvent. | Ensure the spotting solvent is as non-polar as possible and allow it to dry completely before developing the plate.[7] | |
| Spots remain on the baseline (low R_f) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in a DCM/methanol mixture).[2] |
| Spots are at the solvent front (high R_f) | The eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of methanol).[2] |
| No spots are visible after staining | The sample concentration is too low. | Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[2][8] |
| The compound is volatile and evaporated. | This makes TLC monitoring challenging.[2] | |
| The staining agent is not suitable for the compound. | Ensure you are using an appropriate stain. For primary amines, ninhydrin is a good choice.[1][4] | |
| Reactant and product spots are too close | The mobile phase does not provide enough separation. | Experiment with different solvent systems of varying polarities.[9] |
| The reaction is not yet complete. | Continue to monitor the reaction over time. |
Experimental Protocol for TLC Monitoring
-
TLC Plate Preparation:
-
Using a pencil, gently draw a straight line about 1 cm from the bottom of a silica gel TLC plate. This is your origin line.[10]
-
Mark three equally spaced points on the origin line for spotting.
-
-
Sample Spotting:
-
Using a capillary tube, spot a small amount of your limiting starting material on the first mark.
-
On the second mark, spot a small amount of your reaction mixture.
-
On the third mark, co-spot by applying a spot of the starting material, letting it dry, and then spotting the reaction mixture on top of it.
-
Make the spots as small as possible to ensure good separation.[1]
-
-
Development:
-
Pour your chosen mobile phase (e.g., 95:5 DCM:MeOH with 0.5% triethylamine) into a developing chamber to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[8]
-
Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Dip the plate into a ninhydrin staining solution.
-
Gently heat the plate with a heat gun until colored spots appear.[11]
-
-
Analysis and R_f Calculation:
-
Circle the visible spots with a pencil.
-
Calculate the R_f value for each spot using the formula:
-
R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)[12]
-
-
Compare the R_f values of the spots in the reaction mixture lane to the starting material lane to determine the progress of the reaction.
-
Visualizations
Caption: Experimental workflow for TLC monitoring.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. silicycle.com [silicycle.com]
- 3. TLC stains [reachdevices.com]
- 4. Magic Formulas [chem.rochester.edu]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembam.com [chembam.com]
- 8. pharmashare.in [pharmashare.in]
- 9. Troubleshooting [chem.rochester.edu]
- 10. iitg.ac.in [iitg.ac.in]
- 11. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 12. brainly.com [brainly.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of Methyl 3-aminocyclobutanecarboxylate and its Analogs
In the landscape of pharmaceutical research and drug development, small, conformationally constrained amino acid derivatives are of significant interest. Methyl 3-aminocyclobutanecarboxylate, with its rigid cyclobutane core, presents a unique structural scaffold. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide provides a comparative analysis of the spectroscopic data for cis- and trans-Methyl 3-aminocyclobutanecarboxylate against two key alternatives: Methyl 3-oxocyclobutanecarboxylate and the acyclic analog, Methyl 3-aminobutanoate.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected alternatives. Due to the limited availability of experimental spectra for cis- and trans-Methyl 3-aminocyclobutanecarboxylate, predicted data is included and noted accordingly.
Table 1: ¹H NMR Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ) and Multiplicity |
| cis-Methyl 3-aminocyclobutanecarboxylate | ~3.70 (s, 3H, OCH₃), ~3.50 (quintet, 1H, CH-N), ~2.80 (quintet, 1H, CH-CO), ~2.25 (m, 2H, CH₂), ~1.90 (m, 2H, CH₂) |
| trans-Methyl 3-aminocyclobutanecarboxylate | ~3.69 (s, 3H, OCH₃), ~3.70 (m, 1H, CH-N), ~3.00 (quintet, 1H, CH-CO), ~2.50 (m, 2H, CH₂), ~2.10 (m, 2H, CH₂) |
| Methyl 3-oxocyclobutanecarboxylate | 3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H)[1] |
| Methyl 3-aminobutanoate | ~3.67 (s, 3H, OCH₃), ~3.25 (m, 1H, CH-N), ~2.40 (d, 2H, CH₂), ~1.15 (d, 3H, CH₃) |
Table 2: ¹³C NMR Data (Predicted, in CDCl₃)
| Compound | Chemical Shift (δ) |
| cis-Methyl 3-aminocyclobutanecarboxylate | ~175 (C=O), ~52 (OCH₃), ~48 (CH-N), ~38 (CH-CO), ~30 (CH₂) |
| trans-Methyl 3-aminocyclobutanecarboxylate | ~175 (C=O), ~52 (OCH₃), ~47 (CH-N), ~39 (CH-CO), ~32 (CH₂) |
| Methyl 3-oxocyclobutanecarboxylate | ~208 (C=O, ketone), ~174 (C=O, ester), ~52 (OCH₃), ~45 (CH₂), ~38 (CH) |
| Methyl 3-aminobutanoate | ~173 (C=O), ~51 (OCH₃), ~48 (CH-N), ~42 (CH₂), ~23 (CH₃) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | N-H stretch: 3300-3500 (medium, two bands for primary amine), C-H stretch: 2850-3000 (medium), C=O stretch (ester): ~1735 (strong), N-H bend: 1590-1650 (medium), C-O stretch: 1100-1300 (strong) |
| Methyl 3-oxocyclobutanecarboxylate | C-H stretch: 2850-3000 (medium), C=O stretch (ketone): ~1780 (strong, characteristic for strained ring), C=O stretch (ester): ~1735 (strong), C-O stretch: 1100-1300 (strong) |
| Methyl 3-aminobutanoate | N-H stretch: 3300-3500 (medium, two bands for primary amine), C-H stretch: 2850-2980 (medium), C=O stretch (ester): ~1735 (strong), N-H bend: 1590-1650 (medium), C-O stretch: 1100-1300 (strong) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 129 | 114 (M-CH₃), 98 (M-OCH₃), 70 (M-COOCH₃), 56 |
| Methyl 3-oxocyclobutanecarboxylate | 128 | 97 (M-OCH₃), 69 (M-COOCH₃), 55 |
| Methyl 3-aminobutanoate | 117 | 102 (M-CH₃), 86 (M-OCH₃), 58 (M-COOCH₃), 44 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 220 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: The spectrum was recorded in transmittance mode and subsequently converted to absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced via direct injection or through a gas chromatograph (GC) inlet.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Rate: 1 scan/second.
-
-
Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and characteristic fragmentation patterns.
Experimental Workflow and Signaling Pathways
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Comparative Analysis of Methyl 3-aminocyclobutanecarboxylate and Other Beta-Amino Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclic and Acyclic Beta-Amino Acids with Supporting Experimental Data.
In the landscape of drug discovery and development, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Beta-amino acids, structural isomers of the proteinogenic alpha-amino acids, have emerged as a compelling class of building blocks for peptidomimetics and small molecule therapeutics. Their unique structural features can impart improved metabolic stability and conformational rigidity, leading to enhanced target affinity and selectivity. Among these, cyclic beta-amino acids, such as Methyl 3-aminocyclobutanecarboxylate, are of particular interest due to their inherent constrained topologies. This guide provides a comprehensive comparison of this compound with other relevant beta-amino acids, supported by experimental data and detailed protocols to aid researchers in their drug design endeavors.
Chemical and Physical Properties
A foundational aspect of any drug discovery program is the thorough understanding of the physicochemical properties of the lead compounds. The table below summarizes key properties of this compound alongside representative acyclic and other cyclic beta-amino acids.
| Property | This compound[1] | β-Alanine (Acyclic) | (±)-cis-2-Aminocyclopentanecarboxylic acid (Cyclic) |
| Molecular Formula | C₆H₁₁NO₂ | C₃H₇NO₂ | C₆H₁₁NO₂ |
| Molecular Weight ( g/mol ) | 129.16 | 89.09 | 129.16 |
| Structure | Cyclobutane ring | Linear chain | Cyclopentane ring |
| Conformational Flexibility | Rigid | Highly Flexible | Rigid |
Comparative Biological Activity: Focus on GABA Receptors
Gamma-aminobutyric acid (GABA) receptors, crucial for mediating inhibitory neurotransmission in the central nervous system, are a key target for a variety of therapeutics. The conformational rigidity of cyclic beta-amino acids makes them attractive candidates for modulating these receptors with high specificity. While direct comparative data for this compound is limited in publicly available literature, we can draw valuable insights from studies on structurally similar cyclic beta-amino acids.
A study on the pharmacological effects of cyclopentane and cyclopentene analogues of GABA at human ρ1 and ρ2 GABA(C) receptors provides a useful benchmark for understanding how ring size and stereochemistry influence activity.
| Compound | Receptor | EC₅₀ (µM) | Kᵢ (µM) | Activity |
| (+)-trans-3-Aminocyclopentanecarboxylic acid | ρ1 | 2.7 ± 0.2 | - | Partial Agonist |
| ρ2 | 1.45 ± 0.22 | - | Partial Agonist | |
| (+)-cis-3-Aminocyclopentanecarboxylic acid | ρ1 | 26.1 ± 1.1 | - | Partial Agonist |
| ρ2 | 20.1 ± 2.1 | - | Partial Agonist | |
| (-)-cis-3-Aminocyclopentanecarboxylic acid | ρ1 | 78.5 ± 3.5 | - | Partial Agonist |
| ρ2 | 63.8 ± 23.3 | - | Partial Agonist | |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid | ρ1 | - | 6.0 ± 0.1 | Antagonist |
| ρ2 | - | 4.7 ± 0.3 | Antagonist | |
| Data extracted from a study on cyclopentane and cyclopentene analogues of GABA at GABA(C) receptors[2]. |
These data highlight that subtle changes in the cyclic scaffold can dramatically alter the pharmacological profile, switching a compound from an agonist to an antagonist. The constrained nature of the cyclobutane ring in this compound is expected to confer a distinct conformational preference, potentially leading to a unique interaction with GABA receptors.
Metabolic Stability: A Key Advantage of Cyclic Beta-Amino Acids
A significant hurdle in drug development is ensuring adequate metabolic stability to achieve therapeutic concentrations in vivo. The incorporation of non-natural amino acids, particularly cyclic beta-amino acids, is a well-established strategy to enhance resistance to enzymatic degradation.[3][4] The rigid structure of the cyclobutane ring in this compound is predicted to sterically hinder the approach of metabolic enzymes, thereby increasing its half-life compared to flexible acyclic analogues like beta-alanine.
| Compound | Predicted Metabolic Stability | Rationale |
| This compound | High | The rigid cyclobutane ring sterically shields the amide and ester functionalities from enzymatic cleavage. |
| β-Alanine | Low | The flexible linear chain is more accessible to metabolic enzymes. |
| (±)-cis-2-Aminocyclopentanecarboxylic acid | High | The constrained cyclopentane ring provides steric hindrance to enzymatic degradation. |
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed methodologies for key experiments.
Radioligand Displacement Assay for GABA Receptor Binding
This protocol allows for the determination of the binding affinity of a test compound to GABA receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat brain membranes expressing GABA receptors.
-
Radioligand: [³H]GABA or a specific high-affinity agonist/antagonist.
-
Test Compound: this compound or other beta-amino acids.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold binding buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a known protein concentration.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation and radioligand.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled GABA.
-
Displacement: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[5][6][7]
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Liver Microsomes: From human or other relevant species.
-
Test Compound: this compound or other beta-amino acids.
-
NADPH Regenerating System: To support the activity of cytochrome P450 enzymes.
-
Incubation Buffer: e.g., Potassium phosphate buffer, pH 7.4.
-
Acetonitrile (or other organic solvent): To stop the reaction.
-
LC-MS/MS system.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in the incubation buffer.
-
Initiation of Reaction: Pre-warm the reaction mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k. The intrinsic clearance (CLᵢₙₜ) can also be determined from these data.[8][9][10][11]
Visualizing Receptor Interaction and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
This compound represents a valuable, conformationally constrained building block for the design of novel therapeutics. Its rigid cyclobutane core offers the potential for enhanced metabolic stability and selective receptor interactions compared to more flexible acyclic beta-amino acids. While direct comparative data is still emerging, the information and experimental protocols provided in this guide offer a solid foundation for researchers to explore the potential of this and other cyclic beta-amino acids in their drug discovery programs. The presented data on related cyclic structures strongly suggest that the unique conformational properties of this compound warrant further investigation, particularly in the context of modulating challenging targets such as GABA receptors.
References
- 1. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | C6H11NO2 | CID 39871617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
Unlocking Potent Inhibition: A Comparative Guide to Methyl 3-aminocyclobutanecarboxylate Derivatives in Biological Assays
For researchers and drug development professionals, the quest for novel molecular scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is perpetual. This guide provides a detailed comparison of the efficacy of derivatives of "Methyl 3-aminocyclobutanecarboxylate," a rigid and increasingly popular scaffold in medicinal chemistry. We present supporting experimental data, detailed protocols for key biological assays, and visualizations of relevant signaling pathways to offer a comprehensive overview of their potential.
The unique puckered conformation of the cyclobutane ring offers a structurally constrained yet three-dimensional framework that can orient pharmacophoric features in a precise manner, leading to enhanced interactions with biological targets. This guide focuses on the utility of this scaffold in the development of potent enzyme inhibitors, with a particular emphasis on their application as Tankyrase inhibitors, key regulators of the Wnt/β-catenin signaling pathway implicated in various cancers.
Comparative Efficacy of Cyclobutane-Containing Inhibitors
The incorporation of a trans-cyclobutane linker, derived from this compound, has proven to be a successful strategy in the design of highly potent Tankyrase inhibitors. The following tables summarize the inhibitory activities of these derivatives and compare them with analogues containing phenyl and cyclohexane linkers, as well as established inhibitors.
Table 1: Comparison of Linker Scaffolds in Novel Tankyrase Inhibitors
| Compound ID | Linker Type | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Assay (HEK293) IC50 (nM) | Cellular Assay (SW480) IC50 (nM) |
| 16 | trans-Cyclobutane | 29 | 6.3 | 19 | 70 |
| 15a | trans-Cyclohexane | - | 430 | 1060 | 1800 |
| 14 | Phenyl | - | 340 | Weak Activity | Weak Activity |
Data synthesized from a study on novel Tankyrase inhibitors.[1][2]
Table 2: Benchmarking Against Established Tankyrase Inhibitors
| Compound | Target(s) | Biochemical Assay IC50 (nM) |
| Compound 16 (cyclobutane derivative) | TNKS1, TNKS2 | 29 (TNKS1), 6.3 (TNKS2) |
| XAV939 | TNKS1, TNKS2 | 11 |
| IWR-1 | TNKS1, TNKS2 | 180 |
This table provides a comparative overview of the biochemical potency of the cyclobutane-containing inhibitor against well-established Tankyrase inhibitors. Data for XAV939 and IWR-1 are from publicly available information and may not be from the same study as Compound 16.
The data clearly demonstrates that the trans-cyclobutane linker in compound 16 confers superior biochemical and cellular activity compared to its cyclohexane and phenyl counterparts.[1][2] Notably, the potency of compound 16 is comparable to the well-established Tankyrase inhibitor XAV939.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key biological assays are provided below.
Tankyrase Inhibitor Biochemical Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Tankyrase.
Materials:
-
Recombinant human Tankyrase 1 or 2 enzyme.
-
Histone H4 as a substrate.
-
Biotin-NAD+ as a co-substrate.
-
Streptavidin-coated plates.
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent or colorimetric substrate for the detection enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Test compounds dissolved in DMSO.
Procedure:
-
Coat the streptavidin-coated plates with biotinylated histone H4.
-
Wash the plates to remove unbound histone.
-
Add the Tankyrase enzyme, Biotin-NAD+, and varying concentrations of the test compound to the wells. Include a no-enzyme control and a vehicle control (DMSO).
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
Wash the plates to remove unreacted reagents.
-
Add the anti-PAR antibody and incubate to allow binding to the poly(ADP-ribosyl)ated histone.
-
Wash the plates to remove unbound antibody.
-
Add the detection substrate and measure the signal (chemiluminescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Wnt/β-catenin Signaling Assay (TOPFlash Reporter Assay)
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway, which is modulated by Tankyrase.
Materials:
-
A human cell line responsive to Wnt signaling (e.g., HEK293, SW480).
-
TOPFlash reporter plasmid (contains TCF/LEF binding sites driving luciferase expression).
-
A control plasmid with mutated TCF/LEF sites (FOPFlash).
-
Transfection reagent.
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.
-
Luciferase assay reagent.
-
Test compounds dissolved in DMSO.
Procedure:
-
Co-transfect the cells with the TOPFlash (or FOPFlash) and a control renilla luciferase plasmid (for normalization).
-
After transfection, seed the cells into 96-well plates.
-
Treat the cells with varying concentrations of the test compound.
-
Stimulate the Wnt/β-catenin pathway using Wnt3a conditioned media or a GSK3β inhibitor. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
Lyse the cells and measure both firefly and renilla luciferase activity using a luminometer.
-
Normalize the TOPFlash activity to the renilla luciferase activity.
-
Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action and the experimental process, the following diagrams were generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibition.
References
Unveiling the Three-Dimensional Landscape: A Comparative Structural Analysis of Methyl 3-aminocyclobutanecarboxylate and Alternative Bioisosteres
For researchers, scientists, and drug development professionals, the precise three-dimensional arrangement of atoms in a molecule is paramount. This guide provides a comparative structural analysis of the cyclobutane ring in "Methyl 3-aminocyclobutanecarboxylate," a valuable building block in medicinal chemistry, against common alternative cyclic scaffolds. By leveraging X-ray crystallography data from publicly available databases, we present a quantitative comparison of key structural parameters, offering insights into the conformational subtleties that influence molecular recognition and biological activity.
While a crystal structure for the isolated "this compound" is not publicly available, its conformation can be meticulously examined from the crystal structures of more complex molecules, such as tankyrase inhibitors, where it is incorporated as a key fragment. This analysis provides a real-world context for its structural behavior in a biologically relevant environment.
Comparative Structural Parameters of Cyclic Scaffolds
The following tables summarize key geometric parameters derived from X-ray crystallographic data for the cyclobutane moiety and its alternative five- and six-membered carbocyclic and heterocyclic analogues. These parameters, including bond lengths, bond angles, and ring puckering, dictate the overall shape and rigidity of the scaffold, which are critical for its interaction with biological targets.
| Ring System | Representative Structure Fragment | Average C-C Bond Length (Å) | Average C-C-C Bond Angle (°) | Puckering Amplitude (Q in Å) | Reference |
| Cyclobutane | This compound moiety in a Tankyrase Inhibitor | ~1.54 - 1.56 | ~88 - 90 | ~0.1 - 0.3 | [1] |
| Cyclopentane | Methyl 2-(cyclopentyl-amino) derivative | ~1.53 - 1.55 | ~102 - 106 | ~0.4 - 0.5 | [2] |
| Cyclohexane | 1-aminocyclohexanecarboxylic acid | ~1.52 - 1.54 | ~109 - 112 | ~0.5 - 0.6 | [3] |
| Ring System | Representative Structure Fragment | Average C-N Bond Length (Å) | Average C-N-C Bond Angle (°) | Ring Conformation | Reference |
| Piperidine | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | ~1.46 - 1.48 | ~110 - 112 | Chair | [4][5] |
| Pyrrolidine | Pyrrolidone-carboxylate peptidase I complex | ~1.47 - 1.49 | ~104 - 108 | Envelope/Twist | [6][7] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized methodology for the determination of molecular structures by single-crystal X-ray diffraction, a technique central to the data presented in this guide.
1. Crystal Growth:
-
Single crystals of the compound of interest are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt.
-
A variety of solvents and solvent combinations are screened to obtain crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.
3. Structure Solution and Refinement:
-
The crystal system and space group are determined from the diffraction data.
-
Initial phases for the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, from which the positions of the atoms are determined.
-
The structural model is refined by least-squares methods against the experimental diffraction data.
-
Anisotropic displacement parameters are typically refined for non-hydrogen atoms.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics.
Visualizing the Workflow and Structural Relationships
To further elucidate the processes and concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow of X-ray crystallography and the hierarchical relationship of structural parameters.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. deepdyve.com [deepdyve.com]
- 4. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Crystal Structures of Pyrrolidone-Carboxylate [research.amanote.com]
A Comparative Guide to the HPLC Purity Analysis of Methyl 3-aminocyclobutanecarboxylate
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Methyl 3-aminocyclobutanecarboxylate, a key building block in pharmaceutical development. Given its polar and chiral nature, selecting an appropriate HPLC method is critical for accurate purity assessment and enantiomeric separation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of potential HPLC columns and methodologies, supported by illustrative experimental data.
This compound's structure presents a dual challenge for chromatographic separation: its polarity can lead to poor retention on traditional reversed-phase columns, and its chirality necessitates methods capable of resolving enantiomers. Therefore, this guide explores both achiral and chiral HPLC approaches to provide a comprehensive analytical framework.
Comparative Analysis of HPLC Columns
The choice of HPLC column is paramount for the successful separation of this compound and its potential impurities. Below is a comparison of suitable column types, with expected performance metrics summarized in Table 1.
-
Reversed-Phase (RP) C18 Columns: Standard C18 columns are the most common in HPLC but often provide insufficient retention for highly polar compounds like this compound.[1][2] To overcome this, specialized C18 columns with polar endcapping or polar-embedded phases can be employed to enhance retention and improve peak shape.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are specifically designed for the separation of polar to highly polar compounds.[2] They utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent, offering a distinct selectivity compared to reversed-phase chromatography.[4] This makes HILIC an excellent alternative for this analysis.
-
Chiral Stationary Phases (CSPs): For the crucial determination of enantiomeric purity, a chiral stationary phase is required.[5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives.[5] The separation of enantiomers can be achieved using these columns in either normal-phase or reversed-phase modes.[6]
Table 1: Comparison of HPLC Column Performance for the Analysis of this compound
| Column Type | Stationary Phase | Typical Mobile Phase | Expected Retention of Analyte | Potential for Impurity Separation | Suitability for Enantiomeric Separation |
| Polar-Embedded RP | C18 with embedded polar group | Acetonitrile/Water with 0.1% Formic Acid | Moderate | Good for non-polar and moderately polar impurities | Not suitable |
| HILIC | Amide or Diol | Acetonitrile/Water with Ammonium Formate buffer | Strong | Excellent for polar impurities and isomers | Not suitable |
| Chiral (Polysaccharide) | Amylose or Cellulose derivative coated on silica | Hexane/Isopropanol with additive (e.g., DEA) | Varies | Good for both chiral and achiral impurities | Excellent |
Experimental Protocols
Below are detailed experimental protocols for both achiral purity analysis using a HILIC column and chiral purity analysis using a polysaccharide-based chiral column.
Protocol 1: Achiral Purity Analysis by HILIC
This method is designed to quantify the purity of this compound and separate it from potential polar impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV or Evaporative Light Scattering Detector (ELSD).
-
-
Column:
-
HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water, pH 3.0
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 95% B, hold for 2 minutes.
-
Linear gradient to 50% B over 10 minutes.
-
Hold at 50% B for 3 minutes.
-
Return to 95% B over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection:
-
UV at 205 nm (if chromophore is present or derivatized).
-
ELSD (for universal detection of non-UV active compounds).
-
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of 90:10 Acetonitrile/Water.
-
Protocol 2: Chiral Purity Analysis
This method is designed to separate and quantify the enantiomers of this compound. Derivatization with a UV-active agent like FMOC-Cl can enhance detection.[5]
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
-
Column:
-
Chiral Polysaccharide-based Column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase (Isocratic):
-
Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection:
-
DAD at a wavelength appropriate for the derivatizing agent (e.g., 265 nm for FMOC derivatives).
-
-
Sample Preparation (with Derivatization):
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile).
-
Add an appropriate amount of a derivatizing agent (e.g., FMOC-Cl) and a base (e.g., sodium bicarbonate solution).
-
Allow the reaction to proceed to completion.
-
Quench the reaction and dilute the sample with the mobile phase.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis for this compound, from sample preparation to data analysis.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2023131690A1 - Substituted heterocycles as hset inhibitors - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Cis and Trans Methyl 3-Aminocyclobutanecarboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cis- and trans-methyl 3-aminocyclobutanecarboxylate. These isomers are valuable building blocks in medicinal chemistry, where their distinct three-dimensional structures can significantly influence the biological activity and pharmacokinetic properties of a final drug candidate. While direct, side-by-side quantitative experimental data is scarce in published literature, this comparison is built upon established principles of conformational analysis and stereoelectronic effects inherent to the cyclobutane ring system.
Introduction to Isomer Reactivity
The reactivity of the amino group in cis- and trans-methyl 3-aminocyclobutanecarboxylate is primarily dictated by its steric accessibility. The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] In this puckered structure, substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers, and thus the spatial presentation of the reactive amino group, is the key determinant of reactivity differences between the cis and trans isomers.
In the case of 1,3-disubstituted cyclobutanes, the cis isomer can adopt a conformation where both substituents occupy pseudo-equatorial positions, which is generally the more stable arrangement.[1] Conversely, the trans isomer is forced to have one substituent in a pseudo-equatorial position and the other in a more sterically hindered pseudo-axial position.[1] This fundamental conformational difference is the basis for the reactivity comparison.
Conformational Analysis and Steric Hindrance
The differing reactivity of the cis and trans isomers can be attributed to the steric hindrance around the nitrogen atom's lone pair of electrons, which is the site of nucleophilic attack in reactions such as acylation and alkylation.
-
cis-Isomer: The more stable conformation places both the amino (-NH₂) and methyl ester (-COOCH₃) groups in pseudo-equatorial positions. In this orientation, the amino group's lone pair is relatively unhindered and accessible for reaction with electrophiles.
-
trans-Isomer: To accommodate the trans configuration, one substituent must occupy a pseudo-axial position. The amino group in a pseudo-axial position experiences greater steric hindrance from transannular hydrogen atoms (hydrogens across the ring), making it less accessible to incoming reagents.[1]
This difference in steric accessibility leads to the general prediction that the cis isomer will be more reactive in nucleophilic reactions than the trans isomer.
Comparison of Reactivity in Key Reactions
The following table summarizes the expected reactivity of the cis and trans isomers in common amine derivatization reactions based on the principles of conformational analysis.
| Reaction Type | Reagent Example | Isomer | Expected Relative Reactivity | Rationale |
| N-Acylation | Acetyl Chloride, Triethylamine | cis | Higher | The amino group is in a sterically accessible pseudo-equatorial position, allowing for easier attack on the electrophilic carbonyl carbon. |
| trans | Lower | The pseudo-axial amino group is more sterically hindered by the cyclobutane ring structure, impeding approach of the acylating agent. | ||
| N-Alkylation | Benzyl Bromide, K₂CO₃ | cis | Higher | The nucleophilic attack by the less-hindered pseudo-equatorial amine in the Sₙ2 reaction is sterically favored. |
| trans | Lower | Steric crowding around the pseudo-axial amino group makes it a less effective nucleophile for attacking the alkyl halide. | ||
| Reductive Amination | Acetone, NaBH(OAc)₃ | cis | Higher | Formation of the intermediate iminium ion and subsequent hydride delivery are more efficient with the less sterically encumbered pseudo-equatorial amine. |
| trans | Lower | Steric hindrance around the pseudo-axial amine can slow both the initial condensation with the carbonyl compound and the final reduction step. |
Experimental Protocols
Protocol 1: N-Acylation (Acetylation)
This protocol describes a typical procedure for the N-acetylation of an aminocyclobutane derivative.
-
Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve methyl 3-aminocyclobutanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-acetylated product.
Protocol 2: N-Alkylation (Benzylation)
This protocol outlines a standard procedure for the N-benzylation of an aminocyclobutane derivative.
-
Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as acetonitrile or dimethylformamide (DMF, approx. 0.2 M).
-
Alkylating Agent Addition: Add benzyl bromide (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Note that dialkylation may occur as a side reaction.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the mono-N-benzylated product.
Conclusion
The stereochemistry of this compound plays a critical role in defining its chemical reactivity. Based on fundamental principles of conformational analysis, the cis-isomer is predicted to be significantly more reactive than the trans-isomer in common nucleophilic reactions such as N-acylation and N-alkylation. This is attributed to the preferred pseudo-equatorial orientation of the amino group in the cis configuration, which minimizes steric hindrance and enhances the accessibility of the nitrogen's lone pair. For drug development professionals, this inherent reactivity difference is a crucial consideration during the synthesis of complex molecules, as reaction conditions, yields, and impurity profiles may vary substantially between the two isomers. Experimental validation using the protocols provided is recommended to quantify these differences for specific applications.
References
Determining the Enantiomeric Purity of Methyl 3-aminocyclobutanecarboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as Methyl 3-aminocyclobutanecarboxylate. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is presented with its underlying principles, experimental protocols adapted for analogous compounds, and a summary of its advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation.
Principle: The separation is based on the formation of transient, diastereomeric complexes between the enantiomers of this compound and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in a differential elution of the enantiomers from the column.
Experimental Protocol (General for β-Amino Esters):
| Parameter | Description |
| Column | Polysaccharide-based CSPs (e.g., Daicel Chiralpak series with amylose or cellulose derivatives) or crown ether-based CSPs (e.g., Daicel Crownpak CR(+)) are often effective for amino esters.[1][2] |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for polysaccharide-based CSPs. For crown ether-based CSPs, an acidic aqueous mobile phase (e.g., perchloric acid solution) is common.[1] |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Detection | UV detection is commonly used if the molecule possesses a chromophore. If not, derivatization with a UV-active agent or the use of a detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) may be necessary. |
| Temperature | Column temperature can be varied (e.g., from ambient to sub-ambient) to optimize separation.[1] |
Data Presentation:
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (t_R) | Hypothetical Value | Hypothetical Value |
| Peak Area (A) | Hypothetical Value | Hypothetical Value |
| Enantiomeric Excess (% ee) | \multicolumn{2}{ | c |
Workflow for Chiral HPLC Analysis:
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a rapid and powerful tool for ee determination, typically employed as an indirect method. This involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.
Principle:
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes with the enantiomers of the analyte. These complexes exist in a fast equilibrium, and the different magnetic environments lead to separate, observable signals for each enantiomer in the NMR spectrum.
-
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a single enantiomer of a chiral derivatizing agent to form a pair of stable diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of their ratio.
Experimental Protocol (Using a Chiral Solvating Agent):
| Parameter | Description |
| NMR Spectrometer | A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. |
| Solvent | A deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆). |
| Chiral Solvating Agent | For an amino ester, a chiral acid or a molecule capable of hydrogen bonding, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or derivatives of mandelic acid, can be effective.[3] |
| Procedure | 1. Prepare a solution of the analyte in the chosen deuterated solvent. 2. Acquire a standard ¹H NMR spectrum. 3. Add a molar equivalent of the CSA to the NMR tube. 4. Acquire another ¹H NMR spectrum and observe the splitting of a key proton signal (e.g., the methine proton adjacent to the amino group or the methyl ester protons). |
Data Presentation:
| Parameter | (R)-Enantiomer Complex | (S)-Enantiomer Complex |
| Chemical Shift (δ) | Hypothetical Value | Hypothetical Value |
| Integral (I) | Hypothetical Value | Hypothetical Value |
| Enantiomeric Excess (% ee) | \multicolumn{2}{ | c |
Logical Relationship in NMR with a Chiral Solvating Agent:
Caption: Principle of ee determination by NMR with a chiral solvating agent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for enantiomeric excess determination, often requiring derivatization of the analyte to increase its volatility and thermal stability. The separation is then performed on a chiral GC column.
Principle: The derivatized enantiomers are separated on a chiral stationary phase within the GC column. The mass spectrometer serves as a sensitive and selective detector to identify and quantify the eluted enantiomers.
Experimental Protocol (General for Amino Esters):
| Parameter | Description |
| Derivatization | The amino group can be derivatized, for example, by acylation with a reagent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) to form a volatile amide.[4][5] |
| GC Column | A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex) or a chiral diamide phase, is used for separation. |
| Injector Temperature | Typically set to a temperature that ensures rapid volatilization without causing thermal degradation of the derivative. |
| Oven Temperature Program | A temperature gradient is programmed to achieve optimal separation of the enantiomers. |
| Carrier Gas | Helium or hydrogen is commonly used. |
| MS Detector | Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[4] |
Data Presentation:
| Parameter | (R)-Enantiomer Derivative | (S)-Enantiomer Derivative |
| Retention Time (t_R) | Hypothetical Value | Hypothetical Value |
| Peak Area (A) | Hypothetical Value | Hypothetical Value |
| Enantiomeric Excess (% ee) | \multicolumn{2}{ | c |
Workflow for Chiral GC-MS Analysis:
Caption: Workflow for enantiomeric excess determination by Chiral GC-MS.
Comparison of Methods
| Feature | Chiral HPLC | NMR Spectroscopy | Chiral GC-MS |
| Principle | Direct separation on a chiral stationary phase. | Indirect method using chiral solvating or derivatizing agents. | Direct separation of derivatives on a chiral column. |
| Sample Preparation | Minimal, just dissolution in mobile phase. | Simple addition of CSA, or a chemical reaction for CDA. | Derivatization reaction followed by extraction is usually required. |
| Analysis Time | Typically 10-30 minutes per sample. | Fast, spectra can be acquired in minutes. | Run times can be longer due to temperature programming. |
| Sensitivity | Good, can be enhanced with sensitive detectors. | Lower sensitivity compared to chromatographic methods. | High sensitivity, especially in SIM mode. |
| Quantitative Accuracy | High, well-established for quantitative analysis. | Good, but can be affected by peak overlap and integration errors. | High, with the use of internal standards. |
| Development Effort | Method development can be time-consuming to find the right CSP and mobile phase. | Relatively straightforward, involves screening a few CSAs/CDAs. | Derivatization protocol and GC method need to be optimized. |
| Cost | Chiral columns can be expensive. | High initial instrument cost, but low cost per sample. | Chiral columns can be expensive, and derivatization adds to the cost. |
| Key Advantage | Direct separation without derivatization. | Speed and simplicity for screening. | High sensitivity and selectivity. |
| Key Limitation | Finding a suitable chiral stationary phase can be challenging. | Lower sensitivity and potential for peak overlap. | Requirement for derivatization can introduce errors. |
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis. Chiral HPLC is often the method of choice for its accuracy and direct nature. NMR spectroscopy offers a rapid and convenient alternative, particularly for reaction monitoring and high-throughput screening. Chiral GC-MS provides excellent sensitivity and is a powerful tool when dealing with complex matrices or very low concentrations of the analyte. For all methods, it is crucial to validate the chosen protocol to ensure accurate and reliable results. The experimental conditions provided for analogous compounds should serve as a starting point for method development for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Constrained Amino Acid Analogues for CNS-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of constrained amino acid analogues, focusing on their application as tools in CNS drug development. While this document centers on the structural aspects of Methyl 3-aminocyclobutanecarboxylate , it frames its comparison against alternative scaffolds for which public performance data is available, namely cyclopropane and cyclopentane-based analogues. The goal is to illustrate the principles of conformational constraint and its impact on biological activity and physicochemical properties.
Introduction: The Rationale for Conformational Constraint
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its native flexibility, while vital for interacting with multiple receptor subtypes (GABA-A, GABA-B, and GABA-C), presents a challenge in designing subtype-selective drugs with improved pharmacokinetic profiles.[2]
Constrained amino acid analogues are synthetic building blocks that lock the flexible backbone of a parent amino acid, like GABA, into a more rigid conformation.[3] This is often achieved by incorporating cyclic structures such as cyclobutanes, cyclopropanes, or cyclopentanes.[2] The primary advantages of this strategy include:
-
Enhanced Receptor Selectivity: By pre-organizing the pharmacophore into a specific bioactive conformation, binding affinity for a desired receptor subtype can be increased while decreasing off-target effects.
-
Improved Metabolic Stability: The rigid cyclic structures can protect metabolically labile sites, leading to longer half-lives and improved bioavailability.[3][4]
-
Defined Structure-Activity Relationships (SAR): The fixed conformations provide clearer insights into the optimal spatial arrangement of functional groups required for biological activity.
This compound represents a key example of this design principle, incorporating a puckered four-membered ring to restrict the rotational freedom of the GABA backbone.[5] However, a review of publicly available literature reveals a lack of specific data on its binding affinity at GABA receptors. Therefore, to illustrate a practical comparison, this guide will use data from more extensively characterized cyclopropane and cyclopentane analogues.
Comparative Performance Data
To objectively assess the impact of different constraining scaffolds, the following tables summarize key physicochemical and biological activity data for selected GABA analogues.
Note: The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The absence of data for this compound in the biological activity table is due to a lack of publicly available information.
Table 1: Physicochemical Properties of Constrained Amino Acid Analogues
| Compound | Structure | Ring Size | Calculated LogP¹ | pKa (Carboxyl) | pKa (Amino) |
| 3-Aminocyclobutane-1-carboxylic acid | Insert Structure | 4 | -2.9[6] | Data Not Available | Data Not Available |
| (±)-cis-2-Aminomethylcyclopropane-carboxylic acid | Insert Structure | 3 | Data Not Available | Data Not Available | Data Not Available |
| (+)-trans-3-Aminocyclopentanecarboxylic acid | Insert Structure | 5 | Data Not Available | Data Not Available | Data Not Available |
| (+)-cis-3-Aminocyclopentanecarboxylic acid | Insert Structure | 5 | Data Not Available | Data Not Available | Data Not Available |
¹Calculated XLogP3 value from PubChem.
Table 2: Biological Activity of Constrained GABA Analogues at GABA-C Receptors
The following data pertains to the activity of various analogues at recombinant human homomeric ρ1 and ρ2, and rat ρ3 GABA-C receptors, a key class of ionotropic GABA receptors.
| Compound | Ring Size | Receptor Subtype | Activity Type | EC₅₀ (μM) | Kᵢ / Kₑ (μM) | Reference |
| GABA | N/A (Acyclic) | rat ρ3 | Agonist | 4.0 ± 0.3 | - | [2] |
| (±)-cis-2-Aminomethylcyclopropane-carboxylic acid (CAMP) | 3 | rat ρ3 | Agonist | 52.6 ± 8.7 | - | [2] |
| (±)-trans-2-Aminomethylcyclopropane-carboxylic acid (TAMP) | 3 | rat ρ3 | Antagonist | - | 4.8 ± 1.8 | [2] |
| (+)-trans-3-Aminocyclopentanecarboxylic acid (TACP) | 5 | human ρ1 | Partial Agonist | 2.7 ± 0.2 | - | [4] |
| human ρ2 | Partial Agonist | 1.45 ± 0.22 | - | [4] | ||
| rat ρ3 | Agonist | 2.7 ± 0.9 | - | [2] | ||
| (+)-cis-3-Aminocyclopentanecarboxylic acid (CACP) | 5 | human ρ1 | Partial Agonist | 26.1 ± 1.1 | - | [4] |
| human ρ2 | Partial Agonist | 20.1 ± 2.1 | - | [4] | ||
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid (4-ACPCA) | 5 (Unsaturated) | human ρ1 | Antagonist | - | 6.0 ± 0.1 | [4] |
| human ρ2 | Antagonist | - | 4.7 ± 0.3 | [4] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the valid comparison of chemical entities. Below are representative protocols for the key experiments used to generate the data cited in this guide.
Protocol 1: GABA-A Receptor Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the GABA-A receptor.
1. Membrane Preparation:
-
Source: Whole brains from adult male Wistar rats.
-
Homogenization: Brain tissue is homogenized in 10 volumes (w/v) of ice-cold Sucrose Buffer (0.32 M sucrose, pH 7.4) using a Teflon-glass homogenizer.
-
Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Washing: The membrane pellet is washed three times by resuspension in ice-cold Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4) and subsequent centrifugation to remove endogenous GABA.
-
Final Preparation: The final pellet is resuspended in a known volume of Binding Buffer, and protein concentration is determined using a Bradford or BCA protein assay. Membranes are stored at -80°C until use.
2. Binding Assay:
-
Assay Components (per well in a 96-well plate):
-
Radioligand: [³H]Muscimol or [³H]GABA at a final concentration near its dissociation constant (Kd), typically 5-10 nM.
-
Test Compound: Serial dilutions of the constrained amino acid analogue (e.g., from 10⁻¹⁰ M to 10⁻³ M).
-
Membrane Preparation: 50-100 µg of membrane protein.
-
Total Binding Control: Contains radioligand and membranes, but no test compound.
-
Non-specific Binding (NSB) Control: Contains radioligand, membranes, and a saturating concentration of unlabeled GABA (e.g., 100 µM) to block all specific binding.
-
-
Incubation: The reaction mixture is incubated for 60 minutes at 4°C to reach equilibrium.
-
Termination and Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which trap the membrane-bound radioligand. Filters are washed immediately and rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: The filter discs are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculated by subtracting the counts per minute (CPM) of the NSB wells from the total binding wells.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism).
-
Ki Calculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
1. Sample Preparation:
-
The amino acid analogue is derivatized to a neutral form, for example, by N-acetylation and O-methylation, to prevent ionization from confounding the partitioning measurement.
-
A stock solution of the derivatized compound is prepared in a suitable solvent (e.g., methanol).
2. Partitioning:
-
A precise volume of the stock solution is added to a pre-saturated mixture of n-octanol and a buffered aqueous solution (e.g., phosphate buffer, pH 7.4). The mixture is vortexed vigorously for several minutes to ensure thorough mixing and then centrifuged to achieve complete phase separation.
3. Quantification (NMR Method):
-
A known volume is carefully sampled from both the n-octanol and aqueous phases.
-
An internal standard is added to each sample.
-
¹H NMR spectra are acquired for both samples.
-
The concentration of the analyte in each phase is determined by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.
4. Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of this ratio: LogP = log₁₀([Analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ).
Visualizations: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate key processes in the evaluation of constrained amino acid analogues.
Caption: Drug discovery workflow for constrained amino acid analogues.
Caption: Simplified signaling pathway for GABA-A receptor activation.
Caption: Relationship between GABA and its constrained cyclic analogues.
References
- 1. Selective inhibition of neuronal GABA uptake by cis-1,3-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3-aminocyclobutanecarboxylate: A Procedural Guide
For researchers and drug development professionals, ensuring laboratory safety and environmental protection is paramount. The meticulous management of chemical compounds, from experimental use to final disposal, is a critical aspect of this responsibility. This guide provides a comprehensive, step-by-step plan for the proper and safe disposal of Methyl 3-aminocyclobutanecarboxylate, a compound that requires careful handling due to its potential hazards.
Immediate Safety and Hazard Profile
While a specific Safety Data Sheet (SDS) for every isomer of this compound may not be readily available, the known hazards of closely related compounds, such as cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride and Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate, provide essential guidance. These compounds are classified as hazardous, with potential for flammability, skin corrosion, and respiratory irritation.[1] Therefore, it is crucial to handle this compound with the same level of caution.
Key Hazard Information Summary:
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | May ignite on contact with heat, sparks, or open flames. | Keep away from heat and ignition sources.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | Wear appropriate protective gloves, clothing, and eye/face protection.[2][3] |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Use only in a well-ventilated area or under a chemical fume hood.[2][3] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[3] | Avoid ingestion, direct skin contact, and inhalation of vapors.[3] |
Experimental Protocols for Disposal
Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or deactivation of this compound. The recommended procedure is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant.[2][3] Do not attempt to neutralize the chemical in the lab unless you have a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Plan
The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste. This plan is based on general best practices for hazardous chemical waste management and should be adapted to comply with your institution's specific policies and local regulations.
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[4]
-
Keep liquid waste separate from solid waste.
-
-
Waste Collection (Liquids):
-
Use a designated, compatible, and properly labeled hazardous waste container.[5] The container should be made of a material that will not react with the chemical.
-
The container must be sealable and kept closed except when adding waste.[5]
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[5]
-
Fill the container to no more than 90% of its capacity to allow for expansion.[5]
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.[5]
-
-
Waste Collection (Contaminated Solids):
-
Collect any contaminated materials, such as pipette tips, absorbent paper, and gloves, in a designated, lined, and labeled hazardous waste container for solids.[4]
-
Ensure the container is kept closed when not in use.
-
-
Empty Container Disposal:
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste handover.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | C6H11NO2 | CID 39871617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Methyl 3-aminocyclobutanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Methyl 3-aminocyclobutanecarboxylate. Adherence to these procedures is paramount for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are hazardous substances. Conflicting data exists regarding the severity of the hazard, with some sources indicating it may be flammable and cause severe skin burns and eye damage, while others suggest it causes serious eye irritation.[1] Therefore, a conservative approach to safety is essential. The following personal protective equipment is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3] A face shield should be worn where there is a splash potential.[4] | Protects against splashes and dust, preventing serious eye damage.[5] |
| Hand Protection | Chemically impermeable gloves, such as nitrile gloves.[6] | Prevents direct skin contact and subsequent irritation or burns.[2][7] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3][8] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator. | Minimizes the risk of respiratory tract irritation from dust or vapors.[1] |
| Protective Clothing | Wear a lab coat or suitable protective clothing.[2] | Provides an additional barrier against accidental skin contact. |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Melting Point/Range | 24 °C / 75 °F | |
| Boiling Point/Boiling Range | 256 °C / 493 °F | |
| Density | 1.168 g/cm³ (at 25 °C / 77 °F) |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Before handling, thoroughly read and understand the Safety Data Sheet (SDS).
-
Work in a designated area, such as a chemical fume hood, with clear and easy access to an emergency eyewash station and safety shower.[3]
-
Assemble all necessary equipment and reagents before starting.
-
Ensure you are wearing the appropriate PPE as detailed above.
2. Handling the Compound:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container.
-
Use a calibrated pipette or spatula to transfer the desired amount.
-
Avoid direct contact with skin, eyes, and clothing.[2]
3. Post-Handling:
-
Tightly seal the container after use.[7]
-
Thoroughly wash hands with soap and water after handling is complete.[7]
-
Clean the work area, decontaminating surfaces with an appropriate solvent.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove any contaminated clothing and wash it before reuse.[5] If skin irritation or rash occurs, get medical advice/attention.[5]
-
Inhalation: Move the individual to fresh air and have them rest in a position that is comfortable for breathing.[7] If symptoms persist, seek medical attention.
-
Ingestion: Rinse the mouth with water.[7] Do not induce vomiting. Seek immediate medical attention.
-
Spills: Evacuate the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material such as sand or vermiculite. Collect the absorbed material into a sealed, suitable container for disposal.[9]
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.[5]
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[5][7] Leave chemicals in their original containers. Do not mix with other waste.
-
Contaminated PPE: Dispose of contaminated gloves and clothing as chemical waste.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate | C6H11NO2 | CID 39871617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Methyl 3-Aminocrotonate - Glindia [glindiachemicals.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
